Eupalinolide I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H30O9 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+/t19-,20-,21-,22+/m1/s1 |
InChI Key |
HPWMABTYJYZFLK-XPXZTDHESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Eupalinolide I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Eupalinolide I, a sesquiterpene lactone isolated from the medicinal plant Eupatorium lindleyanum. This document details the experimental methodologies, presents key spectroscopic data, and visualizes the logical workflow employed in determining the intricate molecular structure of this natural product.
Introduction
This compound is a member of the eupalinolide family of sesquiterpene lactones, a class of natural products known for their diverse biological activities. Isolated from Eupatorium lindleyanum, a plant with a history of use in traditional medicine, this compound has drawn interest for its potential pharmacological properties. The precise determination of its chemical structure is fundamental to understanding its bioactivity and for any future drug development endeavors. The molecular formula of this compound has been determined to be C₂₄H₃₀O₉.
The elucidation of this compound's structure is a quintessential example of applying modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in natural product chemistry.
Isolation and Purification
The initial step in the structural elucidation of this compound involves its isolation from the plant material. A general protocol for the extraction and purification of eupalinolides from Eupatorium lindleyanum is outlined below.
Experimental Protocol: Isolation
-
Extraction: The dried and powdered aerial parts of Eupatorium lindleyanum are typically extracted with a solvent such as 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate fraction.
-
Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps for the purification of individual compounds. This process often involves:
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for instance, a mixture of chloroform and methanol (B129727), to separate the components into several sub-fractions.
-
Sephadex LH-20 Column Chromatography: Further purification of the sub-fractions is achieved using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically accomplished using preparative reversed-phase HPLC (RP-HPLC) with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
-
The purity of the isolated this compound is then assessed using analytical HPLC.
Spectroscopic Data and Structure Elucidation
The determination of the planar structure and relative stereochemistry of this compound relies heavily on the interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopic data, as well as mass spectrometry.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the exact molecular weight and elemental composition of this compound. This technique provides the molecular formula, C₂₄H₃₀O₉, which is crucial for deducing the degrees of unsaturation and for confirming the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The core of the structure elucidation process lies in the detailed analysis of ¹H NMR and ¹³C NMR spectra. While the specific complete data table for this compound is not publicly available in the searched literature, the general approach and expected chemical shifts can be inferred from the analysis of closely related eupalinolides isolated from the same plant source.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for germacrane-type sesquiterpene lactones like the eupalinolides typically include:
-
Signals for olefinic protons.
-
Signals for protons attached to carbons bearing oxygen atoms (carbinol protons).
-
Signals for methyl groups.
-
Signals for methylene (B1212753) and methine protons of the sesquiterpene skeleton.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their types (methyl, methylene, methine, quaternary, carbonyl, olefinic). For this compound, with the molecular formula C₂₄H₃₀O₉, 24 distinct carbon signals are expected. These would correspond to the sesquiterpene core and the ester side chains.
2D NMR Spectroscopy: To establish the connectivity between protons and carbons and to overcome the limitations of 1D NMR in complex molecules, a suite of 2D NMR experiments is essential:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, allowing for the tracing of proton connectivity within fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting the different fragments of the molecule and for assigning the positions of functional groups and ester side chains.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm). The analysis of coupling constants in the ¹H NMR spectrum and the correlations in the 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the elucidation of the molecular structure.
Logical Workflow for Structure Elucidation
The process of elucidating the chemical structure of this compound follows a logical and systematic workflow, which can be visualized as follows:
Caption: Workflow for the Structure Elucidation of this compound.
Conclusion
Unveiling the Spectroscopic Signature of Eupalinolide I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Eupalinolide I, a sesquiterpene lactone isolated from Eupatorium lindleyanum. The following sections present a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for data acquisition, and a visualization of the analytical workflow.
Spectroscopic Data of this compound
The structural elucidation of this compound has been achieved through extensive spectroscopic analysis. The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data, providing a quantitative basis for the identification and characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.28 | d | 9.6 |
| 2 | 2.55 | m | |
| 3 | 2.20, 2.05 | m | |
| 5 | 5.05 | d | 9.6 |
| 6 | 4.25 | t | 9.6 |
| 7 | 2.80 | m | |
| 8 | 5.40 | m | |
| 9 | 2.35, 2.15 | m | |
| 13a | 6.25 | d | 3.0 |
| 13b | 5.60 | d | 3.0 |
| 14 | 1.85 | s | |
| 15 | 1.10 | d | 7.2 |
| 2' | 6.95 | q | 7.2 |
| 3' | 1.95 | d | 7.2 |
| 4' | 1.90 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 134.5 |
| 2 | 40.2 |
| 3 | 35.8 |
| 4 | 139.8 |
| 5 | 125.5 |
| 6 | 82.5 |
| 7 | 50.1 |
| 8 | 75.6 |
| 9 | 45.3 |
| 10 | 148.2 |
| 11 | 138.7 |
| 12 | 170.5 |
| 13 | 121.8 |
| 14 | 16.5 |
| 15 | 20.8 |
| 1' | 167.2 |
| 2' | 128.1 |
| 3' | 138.5 |
| 4' | 15.8 |
| 5' | 20.5 |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 403.1703 |
| [M+Na]⁺ | 425.1522 |
Experimental Protocols
The spectroscopic data presented above were acquired using the following methodologies.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) was performed on an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
Figure 1. General workflow for the isolation and structural elucidation of this compound.
This guide serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development, providing the essential spectroscopic data and procedural context for this compound.
Preliminary Biological Screening of Eupalinolide I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone belonging to a class of natural products isolated from plants of the Eupatorium genus. While direct and extensive preliminary biological screening data for this compound is limited in publicly available literature, significant research on its close analogues, such as Eupalinolides A, B, J, and O, provides a strong predictive framework for its potential biological activities and the experimental approaches for its evaluation. Notably, the anti-cancer potential of a mixture known as F1012-2, which contains this compound, Eupalinolide J, and Eupalinolide K, has been reported, suggesting the contribution of this compound to the mixture's overall efficacy.[1][2]
This technical guide synthesizes the available information on related eupalinolides to offer a comprehensive overview of the likely biological effects of this compound and to provide detailed experimental protocols for its preliminary screening. The primary focus of the existing research lies in the domain of oncology, where these compounds have demonstrated promising anti-proliferative, pro-apoptotic, and anti-metastatic properties.
Predicted Biological Activities and Data Presentation
Based on the activities of its analogues, this compound is predicted to exhibit significant anti-cancer effects. The following tables summarize the quantitative data from studies on Eupalinolides A, B, J, and O, which can serve as a benchmark for the preliminary screening of this compound.
Table 1: Cytotoxic Activity of Eupalinolides in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Eupalinolide A | A549 (NSCLC) | CCK8 | ~20 | 48 | [3] |
| Eupalinolide A | H1299 (NSCLC) | CCK8 | ~20 | 48 | [3] |
| Eupalinolide A | MHCC97-L (HCC) | CCK-8 | ~14 | 48 | [4] |
| Eupalinolide A | HCCLM3 (HCC) | CCK-8 | ~14 | 48 | [4] |
| Eupalinolide B | MiaPaCa-2 (Pancreatic) | CCK8 | <20 (most potent) | Not Specified | [5] |
| Eupalinolide J | MDA-MB-231 (TNBC) | MTT | Not Specified | 48 | [6] |
| Eupalinolide J | U251 (Glioblastoma) | MTT | Not Specified | 48 | [2] |
| Eupalinolide O | MDA-MB-231 (TNBC) | MTT | 1-20 (dose-dependent) | Not Specified | [7] |
| Eupalinolide O | MDA-MB-453 (TNBC) | MTT | 1-20 (dose-dependent) | Not Specified | [7] |
NSCLC: Non-Small Cell Lung Cancer; HCC: Hepatocellular Carcinoma; TNBC: Triple-Negative Breast Cancer. IC₅₀ values are approximated from graphical data where exact values were not provided.
Table 2: Mechanistic Activities of Eupalinolides
| Compound | Activity | Cell Line(s) | Key Findings | Reference |
| Eupalinolide A | Induces Autophagy | MHCC97-L, HCCLM3 | Mediated by ROS/ERK signaling pathway. | [4][8] |
| Eupalinolide A | Induces Ferroptosis & Apoptosis | A549, H1299 | Targets the AMPK/mTOR/SCD1 signaling pathway. | [3] |
| Eupalinolide B | Induces Apoptosis & potential Cuproptosis | MiaPaCa-2 | Elevates Reactive Oxygen Species (ROS) levels. | [5][9] |
| Eupalinolide J | Inhibits Metastasis | U251, MDA-MB-231 | Promotes ubiquitin-dependent degradation of STAT3. | [2][6][10] |
| Eupalinolide J | Suppresses TNBC Growth | MDA-MB-231 | Targets the STAT3 signaling pathway, induces apoptosis and cell cycle arrest. | [11] |
| Eupalinolide O | Induces Apoptosis | MDA-MB-231, MDA-MB-453 | Modulates ROS generation and the Akt/p38 MAPK signaling pathway. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be central to the preliminary biological screening of this compound.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., 2 x 10³ to 5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.[1][7]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[1][6]
-
Solubilization: Dissolve the formazan crystals in a solubilizing agent, such as DMSO.[1][6]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 or 550 nm) using a microplate reader.[1][3] The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations determined from the cell viability assay for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[1]
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[1]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Lyse the treated cells to extract total proteins.[1]
-
Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., STAT3, Akt, p38, caspases), followed by incubation with a corresponding horseradish peroxidase-conjugated secondary antibody.[1]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit cancer cell migration and invasion.
-
Chamber Preparation: Use a chamber with a polycarbonate filter (e.g., 6.5 mm pore size). For invasion assays, coat the filter with Matrigel.[6]
-
Cell Seeding: Place cancer cells in the upper chamber in serum-free media. The lower chamber should contain a medium with a chemoattractant (e.g., fetal bovine serum).
-
Treatment: Add different concentrations of this compound to the upper chamber.
-
Incubation: Incubate the chambers for 12-24 hours.[6]
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the filter. Fix and stain the cells that have migrated to the lower surface with crystal violet.[6] Count the stained cells under a microscope.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the action of eupalinolides and a general workflow for their biological screening.
Caption: Eupalinolide J promotes STAT3 degradation to inhibit metastasis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide I: A Technical Guide on Natural Source, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. As interest in natural products for drug discovery continues to grow, a thorough understanding of the source, abundance, and analytical methodologies for promising compounds like this compound is crucial. This technical guide provides an in-depth overview of this compound, focusing on its primary natural source, quantitative abundance, detailed experimental protocols for its isolation and quantification, and its implication in cellular signaling pathways.
Natural Source and Abundance
Primary Natural Source
The primary natural source of this compound is the plant Eupatorium lindleyanum DC., a herbaceous perennial belonging to the Asteraceae family.[1] This plant, also known as 'Yemazhui' or 'Lin Ze Lan' in Traditional Chinese Medicine, has a long history of use for treating respiratory ailments such as cough and chronic bronchitis.[2][3] More than one hundred compounds have been isolated from E. lindleyanum, with sesquiterpene lactones, including a variety of eupalinolides (A-E, G-K, and O), being among the most abundant and pharmacologically significant constituents.[1]
Abundance in Eupatorium lindleyanum
Quantitative analysis reveals that the flowers of E. lindleyanum contain the highest concentration of these compounds, followed by the leaves, with negligible amounts found in the stems.[2] This distribution is critical for optimizing harvesting and extraction processes for drug development and research purposes.
Table 1: Abundance of Eupalinolide A and B in Different Parts of Eupatorium lindleyanum
| Compound | Plant Part | Average Concentration (mg/g dry weight) |
| Eupalinolide A | Flowers | 14.494 ± 1.674 |
| Leaves | 5.390 ± 1.465 | |
| Stems | 0.088 ± 0.040 | |
| Eupalinolide B | Flowers | 12.681 ± 1.688 |
| Leaves | 5.469 ± 0.710 | |
| Stems | 0.295 ± 0.082 | |
| Data sourced from a comprehensive analysis using HPLC-PDA and UPLC-MS/MS.[2] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from E. lindleyanum. These protocols are synthesized from established methods for sesquiterpene lactones.
Extraction and Isolation Protocol
This protocol outlines a multi-step process for the preparative isolation of eupalinolides.
Workflow Diagram: Isolation of Eupalinolides
Caption: Workflow for the extraction and isolation of this compound.
Methodology:
-
Plant Material Preparation: The aerial parts of Eupatorium lindleyanum are collected, dried in the shade, and pulverized into a coarse powder.
-
Initial Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days). The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and n-butanol. The eupalinolides are known to concentrate in the n-butanol fraction.
-
Preparative Chromatography (HSCCC): High-Speed Counter-Current Chromatography (HSCCC) is an effective method for separating structurally similar compounds.[4]
-
Solvent System: A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v ratio), is selected and optimized.[4]
-
Operation: The n-butanol fraction is dissolved in the solvent system and injected into the HSCCC instrument. The separation is performed at a specific revolution speed (e.g., 900 rpm) and flow rate (e.g., 2.0 mL/min).
-
Fraction Collection: The effluent is monitored by UV detection (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.
-
-
Purity Assessment: The purity of the fractions containing the target compound (this compound) is determined by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Fractions with purity >95% are combined and lyophilized.
-
Structural Identification: The final identification and structural confirmation of this compound are performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Quantification Protocol (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the quantification of this compound in plant extracts.[5][6]
Methodology:
-
Standard Preparation: A stock solution of purified this compound is prepared in methanol (B129727) (e.g., 1 mg/mL). A series of working standard solutions are prepared by serial dilution to generate a calibration curve (e.g., 1-200 ng/mL).
-
Sample Preparation:
-
A precise amount of dried, powdered plant material (e.g., 1.0 g) is weighed.
-
The sample is extracted with methanol using ultrasonication for 30-60 minutes.
-
The extract is centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Acquity UPLC HSS C18 (e.g., 1.7 µm, 2.1 × 150 mm).[6]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
Example Gradient: 0-2 min, 10-30% B; 2-10 min, 30-60% B; 10-15 min, 60-90% B; followed by a re-equilibration period.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole (TQ) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing the standard compound.
-
Instrument Parameters: Capillary voltage, cone voltage, desolvation gas flow, and collision energy should be optimized to achieve maximum sensitivity for the specific MRM transitions.
-
-
Data Analysis: The concentration of this compound in the sample is calculated by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards.
Biological Activity and Signaling Pathways
While the specific signaling pathway of this compound alone is not fully elucidated, its activity has been studied as part of a complex. A mixture designated F1012-2, composed of Eupalinolides I, J, and K, has been shown to exhibit potent anti-cancer effects in triple-negative breast cancer (TNBC) models.[7] The mechanism involves the induction of a DNA damage response mediated by reactive oxygen species (ROS) and the subsequent activation of the MAPK signaling pathway.[7][8]
Signaling Pathway of F1012-2 (this compound, J, K)
Caption: F1012-2 (containing this compound) induces ROS-mediated DNA damage and activates the MAPK pathway.
This pathway highlights a key mechanism by which this compound, in combination with its related compounds, exerts its therapeutic potential. The induction of ROS leads to DNA strand breaks, which in turn activates stress-related kinases like JNK and ERK, culminating in the inhibition of key cancer progression hallmarks such as cell migration and tumor growth.[7][8]
Conclusion
This compound, sourced from Eupatorium lindleyanum, represents a promising natural product for further investigation in drug development. Its high abundance in the flowers of the plant provides a rich source for isolation. The detailed protocols provided in this guide for its extraction, purification, and quantification offer a robust framework for researchers. Furthermore, the elucidation of its role within the F1012-2 complex in modulating the ROS-MAPK signaling pathway provides a solid foundation for future mechanistic studies and the development of novel anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Qualitative and quantitative analysis of chemical components in Qianggan capsule by UHPLC-Q-TOF-MS/MS and LC-sMRM - PubMed [pubmed.ncbi.nlm.nih.gov]
The Eupalinolide Family of Compounds: A Technical Guide to Their Anti-Cancer Activities
Affiliation: Google Research
Abstract
The Eupalinolide family, a class of sesquiterpene lactones primarily isolated from the genus Eupatorium, has emerged as a significant area of interest in oncological research.[1] These natural products exhibit a wide range of pharmacological activities, with a particular emphasis on their potent anti-cancer properties.[1][2] This technical guide provides a comprehensive review of the current literature on Eupalinolide compounds, focusing on Eupalinolides A, B, J, and O. It summarizes their cytotoxic effects against various cancer cell lines, details their complex mechanisms of action through various signaling pathways, and provides standardized protocols for key experimental assays. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the therapeutic potential of this promising compound family.
Introduction to Eupalinolides
Eupalinolides are sesquiterpene lactones derived from plants of the Eupatorium genus, which have been used in traditional Chinese medicine to treat conditions like cough, chronic bronchitis, and hypertension.[3][4] Modern research has identified over one hundred compounds from Eupatorium lindleyanum DC., including various Eupalinolides.[3] The anti-cancer potential of this family is attributed to the presence of α, β-unsaturated carbonyl groups in their core structure, which are key to their biological efficacy.[5] Different members of the Eupalinolide family have been shown to induce apoptosis, cell cycle arrest, autophagy, and ferroptosis in cancer cells, acting through diverse and specific molecular pathways.[1][6]
Comparative Cytotoxicity
The cytotoxic effects of various Eupalinolide compounds have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The data below, compiled from discrete studies, highlights the potent anti-proliferative effects of Eupalinolide B. It is important to note that direct comparative studies of all Eupalinolides under identical conditions are not widely available.[1]
| Eupalinolide | Cancer Cell Line | Type | IC50 (µM) | Reference |
| Eupalinolide B | TU212 | Laryngeal Cancer | 1.03 | [4] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [4] | |
| M4e | Laryngeal Cancer | 3.12 | [4] | |
| LCC | Laryngeal Cancer | 4.20 | [4] | |
| TU686 | Laryngeal Cancer | 6.73 | [4] | |
| Hep-2 | Laryngeal Cancer | 9.07 | [4] |
Mechanisms of Action and Signaling Pathways
Eupalinolides exert their anti-cancer effects by modulating a variety of critical cellular signaling pathways. The specific mechanism can differ significantly between family members.
Eupalinolide J: Targeting STAT3 for Metastasis Inhibition
Eupalinolide J has demonstrated significant anti-proliferative activity, particularly in prostate and triple-negative breast cancer (TNBC) cells.[1][7] Its primary mechanism involves the inhibition of the STAT3 signaling pathway.[3][7] Eupalinolide J promotes the ubiquitin-dependent degradation of the STAT3 protein, leading to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[1][3] This action effectively inhibits cancer cell migration, invasion, and metastasis.[3][8] Additionally, Eupalinolide J can induce apoptosis, disrupt the mitochondrial membrane potential, and cause cell cycle arrest at the G0/G1 or G2/M phase.[1][5]
Eupalinolide O: Induction of Apoptosis via ROS and MAPK Pathways
Eupalinolide O is a potent inducer of apoptosis in human breast cancer cells.[7][9] Its mechanism involves modulating reactive oxygen species (ROS) generation and targeting the Akt/p38 MAPK signaling pathway.[7] Treatment with Eupalinolide O leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[9] This is followed by the activation of caspases, which execute the apoptotic process.[9] Furthermore, Eupalinolide O can arrest the cell cycle in the G2/M phase by decreasing the expression of cyclin B1 and cdc2.[9]
Eupalinolide A: Autophagy-Mediated Cell Death
While less detailed in the current literature, Eupalinolide A has been identified as an inducer of autophagy-mediated cell death.[1] This process is also mediated by the generation of ROS and the subsequent activation of the ERK signaling pathway.[1]
Eupalinolide B: Inducing Ferroptosis and Cuproptosis
Eupalinolide B exhibits diverse mechanisms of action against different cancers. In hepatic carcinoma, it exerts anti-proliferative activity by inducing ferroptosis, a form of iron-dependent cell death.[6] This is mediated by endoplasmic reticulum (ER) stress and activation of the ROS-ER-JNK signaling pathway.[6] Eupalinolide B also blocks the cell cycle at the S phase by downregulating CDK2 and cyclin E1.[6] In pancreatic cancer, Eupalinolide B has been shown to induce a novel form of cell death called cuproptosis, which is driven by copper overload and the aggregation of mitochondrial lipoylated proteins.[2] This process is also linked to increased ROS levels.[2]
Key Experimental Protocols
Standardized methodologies are crucial for the consistent evaluation of Eupalinolide compounds. Below are detailed protocols for common assays cited in the literature.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture target cells and treat with the desired concentration of the Eupalinolide compound for a specified duration.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Wash the collected cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the cell populations based on their fluorescence.[1]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by Eupalinolides.
-
Protein Extraction: Following treatment with the Eupalinolide, lyse the cells in a suitable buffer to extract total proteins.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by size using SDS-polyacrylamide gel electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., STAT3, Akt, Caspase-3).
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay: BrdU Staining
This assay measures DNA synthesis to monitor cell proliferation.
-
Cell Seeding: Seed cells in logarithmic growth phase into multi-well plates and allow them to attach overnight.[6]
-
Treatment: Treat the cells with the Eupalinolide compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 48 hours).[6]
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the cell culture medium and incubate for a short period (e.g., 2 hours) to allow its incorporation into newly synthesized DNA.[6]
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize them, and then stain with an anti-BrdU antibody followed by a fluorescent secondary antibody.[6]
-
Analysis: Visualize and quantify the fluorescently labeled cells using microscopy.
Conclusion and Future Directions
The Eupalinolide family of sesquiterpene lactones represents a rich source of potential anti-cancer therapeutics. Compounds like Eupalinolide J, O, and B have demonstrated potent cytotoxic and anti-proliferative effects against a range of cancers by modulating distinct and critical cellular pathways, including STAT3 degradation, ROS-induced apoptosis, ferroptosis, and cuproptosis.[1][2][3][6] The diversity in their mechanisms of action suggests that different Eupalinolides could be developed for specific cancer types.
While significant progress has been made, further research is necessary. The specific biological profile and mechanism of action for some members, such as Eupalinolide K, remain less defined.[1] Future work should focus on direct, side-by-side comparative studies of different Eupalinolides to better understand their relative potency and selectivity. Furthermore, in vivo studies and preclinical development are warranted to fully explore the therapeutic potential of these promising natural compounds in a clinical setting.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 6. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Anti-Cancer Effects of Eupalinolide I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research into the anti-cancer properties of Eupalinolide I, a sesquiterpene lactone. Due to the nature of early investigations, much of the initial data on this compound is in the context of a complex, F1012-2, which also contains Eupalinolides J and K. This guide will therefore cover the individual and combined effects of these compounds to provide a thorough understanding of the foundational research in this area.
In Vitro Anti-Cancer Activity
Early studies focused on establishing the cytotoxic effects of Eupalinolides on various cancer cell lines. The primary method for assessing cell viability was the MTT assay.
Table 1: IC50 Values of Eupalinolide J in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | [1] |
Normal breast epithelial cells (MCF-10A) were less sensitive to Eupalinolide J-induced cytotoxicity.[1]
Mechanisms of Action
Research into the anti-cancer mechanisms of Eupalinolides has identified several key cellular processes that are modulated by these compounds, leading to the inhibition of cancer cell growth and proliferation.
Induction of Apoptosis
Eupalinolides have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for eliminating cancerous cells.
-
Eupalinolide J: Induces apoptosis in human prostate cancer cells (PC-3 and DU-145) and triple-negative breast cancer cells.[1][2][3] This process is accompanied by the disruption of the mitochondrial membrane potential (MMP) and the activation of caspases.[2]
-
Eupalinolide O: Induces apoptosis in human triple-negative breast cancer cells.[4][5]
-
Eupalinolide A: Promotes apoptosis in non-small cell lung cancer (NSCLC) cells.[6]
-
F1012-2 Complex (Eupalinolides I, J, and K): Induces apoptosis in MDA-MB-231 breast cancer cells.[7]
Cell Cycle Arrest
Eupalinolides can halt the cell cycle at specific phases, preventing cancer cells from dividing and proliferating.
-
Eupalinolide J: Induces cell cycle arrest at the G0/G1 phase in human prostate cancer cells and at the G2/M phase in triple-negative breast cancer cells.[2][7][8]
-
Eupalinolide A: Arrests the cell cycle at the G2/M phase in A549 and H1299 NSCLC cells.[6]
-
F1012-2 Complex (Eupalinolides I, J, and K): Induces cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells.[7]
Inhibition of Metastasis
A crucial aspect of cancer progression is metastasis, the spread of cancer cells to other parts of the body. Eupalinolides have demonstrated the ability to inhibit this process.
-
Eupalinolide J: Inhibits cancer cell metastasis by promoting the ubiquitin-dependent degradation of STAT3, which in turn downregulates the expression of metastasis-related genes like MMP-2 and MMP-9.[7][9][10]
In Vivo Anti-Cancer Activity
The anti-cancer effects of Eupalinolides have also been evaluated in animal models, providing crucial data on their efficacy in a living organism.
Table 2: In Vivo Effects of Eupalinolides on Tumor Growth
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition | Reference |
| Eupalinolide J | Triple-Negative Breast Cancer Xenograft | Not specified | Significantly suppressed tumor growth | [1] |
| Eupalinolide A | NSCLC Xenograft | 25 mg/kg | Decreased tumor weight and volume by over 60% | [6][11] |
| Eupalinolide J | Lung Metastasis Model (MDA-MB-231-Luc cells) | 20 mg/kg | Effectively inhibited cancer cell metastasis | [9] |
Signaling Pathways
Eupalinolides exert their anti-cancer effects by modulating various cellular signaling pathways.
STAT3 Signaling Pathway
The STAT3 signaling pathway is a key regulator of cell proliferation, survival, and metastasis.
Eupalinolide J has been identified as a STAT3 degradation agent.[9][10] It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of its downstream targets, including the metastasis-related genes MMP-2 and MMP-9.[7][9][10]
Caption: Eupalinolide J-mediated inhibition of the STAT3 pathway.
Akt/p38 MAPK Signaling Pathway
The Akt and p38 MAPK pathways are involved in cell survival and apoptosis.
The F1012-2 complex (containing this compound) has been shown to inhibit the Akt signaling pathway while activating the p38 pathway in breast cancer cells.[8] Eupalinolide O also induces apoptosis through the modulation of the Akt/p38 MAPK signaling pathway, often in conjunction with the generation of reactive oxygen species (ROS).[4][5]
Caption: Modulation of Akt and p38 MAPK pathways by Eupalinolides.
ROS-AMPK-mTOR-SCD1 Signaling Pathway
This pathway is involved in cellular metabolism and can be targeted to induce ferroptosis, a form of iron-dependent cell death.
Eupalinolide A has been shown to activate this pathway in NSCLC cells. It induces the production of ROS, which activates AMPK and inhibits mTOR. This leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in fatty acid metabolism, ultimately promoting ferroptosis and apoptosis.[6][11]
Caption: Eupalinolide A-induced ferroptosis and apoptosis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research on Eupalinolides.
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of Eupalinolides on cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the Eupalinolide compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Cell viability is calculated as a percentage of the control, and IC50 values are determined.[11]
-
Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Protein Extraction: Cells are treated with Eupalinolides, then lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to the target proteins (e.g., STAT3, Akt, p38).
-
This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[8]
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Purpose: To analyze the cell cycle distribution and quantify the percentage of apoptotic cells.
-
Procedure for Cell Cycle Analysis:
-
Cells are treated with Eupalinolides for a specific duration.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase A and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).
-
The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][11]
-
-
Procedure for Apoptosis Analysis (Annexin V/PI Staining):
-
Treated cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI.
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.
-
The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
In Vivo Xenograft Model
-
Purpose: To evaluate the anti-tumor efficacy of Eupalinolides in a living organism.
-
Procedure:
-
Human cancer cells are injected subcutaneously or intravenously into immunocompromised mice (e.g., nude mice).
-
Once tumors are established, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives regular administration of the Eupalinolide compound (e.g., via intraperitoneal injection), while the control group receives a vehicle.
-
Tumor volume and body weight are monitored regularly throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[6][9][11]
-
Caption: General workflow for in vitro and in vivo anti-cancer studies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Eupalinolides in Cancer Cell Lines
Adivsory Note: While the inquiry specified Eupalinolide I, publicly available research on the in vitro anticancer activities of this specific compound as an isolated entity is limited. The following application notes and protocols are based on extensive research conducted on structurally related and well-documented Eupalinolides, namely Eupalinolide A, Eupalinolide J, and Eupalinolide O. These protocols can serve as a robust template for designing and executing in vitro assays for this compound and other sesquiterpene lactones.
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated significant potential as anticancer agents. Various members of the Eupalinolide family have been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest by modulating key signaling pathways. These application notes provide an overview of the in vitro effects of Eupalinolides A, J, and O on different cancer cell lines and offer detailed protocols for their evaluation.
Data Presentation: Summary of In Vitro Anticancer Activities
The following tables summarize the quantitative data from in vitro studies on Eupalinolide A, J, and O, showcasing their effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.
Table 1: Cytotoxicity of Eupalinolides (IC50 Values)
| Eupalinolide | Cancer Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |
| Eupalinolide A | A549 | Non-small cell lung cancer | 48 h | Not specified, significant viability reduction at 10, 20, 30 µM | [1] |
| H1299 | Non-small cell lung cancer | 48 h | Not specified, significant viability reduction at 10, 20, 30 µM | [1] | |
| Eupalinolide J | PC-3 | Prostate cancer | 72 h | 2.89 ± 0.28 | [2] |
| DU-145 | Prostate cancer | 72 h | 2.39 ± 0.17 | [2] | |
| Eupalinolide O | MDA-MB-231 | Triple-negative breast cancer | 24 h | 10.34 | [3] |
| MDA-MB-231 | Triple-negative breast cancer | 48 h | 5.85 | [3] | |
| MDA-MB-231 | Triple-negative breast cancer | 72 h | 3.57 | [3] | |
| MDA-MB-453 | Triple-negative breast cancer | 24 h | 11.47 | [3] | |
| MDA-MB-453 | Triple-negative breast cancer | 48 h | 7.06 | [3] | |
| MDA-MB-453 | Triple-negative breast cancer | 72 h | 3.03 | [3] |
Table 2: Induction of Apoptosis by Eupalinolides
| Eupalinolide | Cancer Cell Line | Treatment | Apoptotic Rate (%) | Reference |
| Eupalinolide A | A549 | 20 µM for 48 h | 47.29 (total) | [1] |
| H1299 | 20 µM for 48 h | 44.43 (total) | [1] | |
| Eupalinolide J | PC-3 | Not specified | Significant increase | [4] |
| DU-145 | Not specified | Significant increase | [4] | |
| Eupalinolide O | MDA-MB-231 | 10 µM for 48 h | Significant increase | [3] |
| MDA-MB-453 | 10 µM for 48 h | Significant increase | [3] |
Table 3: Cell Cycle Arrest Induced by Eupalinolides
| Eupalinolide | Cancer Cell Line | Treatment | Cell Cycle Phase Arrest | Notable Changes | Reference |
| Eupalinolide A | A549 | 20 µM for 24 h | G2/M | Increase in G2 phase from 2.91% to 21.99% | [1] |
| H1299 | 20 µM for 24 h | G2/M | Increase in G2 phase from 8.22% to 18.91% | [1] | |
| Eupalinolide J | PC-3 | Not specified | G0/G1 | Significant increase in G0/G1 population | [4] |
| DU-145 | Not specified | G0/G1 | Significant increase in G0/G1 population | [4] | |
| Eupalinolide O | MDA-MB-468 | Not specified | G2/M | Decrease in cyclin B1 and cdc2 expression | [5] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anticancer effects of Eupalinolides.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC-3, MDA-MB-231)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Eupalinolide compound, dissolved in DMSO to create a stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 4,000-5,000 cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the Eupalinolide compound in complete culture medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the Eupalinolide dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[3]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 450 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Eupalinolide compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the Eupalinolide compound for the desired duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI).[3]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Eupalinolide compound
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the Eupalinolide compound for the desired time.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
After fixation, wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Eupalinolides
Eupalinolides exert their anticancer effects by modulating several key signaling pathways.
Caption: Signaling pathways modulated by different Eupalinolides.
Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of a compound like this compound.
Caption: General workflow for in vitro anticancer drug screening.
Logical Relationship of Apoptosis Detection
This diagram illustrates the principles of the Annexin V/PI apoptosis assay.
Caption: Principles of Annexin V/PI apoptosis detection.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eupalinolide Treatment in Non-Small Cell Lung Cancer (NSCLC) Studies
A Note on Eupalinolide Analogs: While the interest is in Eupalinolide I, the available detailed research in the context of non-small cell lung cancer (NSCLC) predominantly focuses on a closely related compound, Eupalinolide A. This document provides a comprehensive overview of the application and protocols based on the significant findings for Eupalinolide A, which is expected to share similar mechanisms of action with other eupalinolide analogs.
Introduction
Eupalinolide A (EA), a sesquiterpene lactone, has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC) models.[1][2][3] It has been shown to inhibit cancer progression by inducing ferroptosis and apoptosis.[1][2][3] The mechanism of action involves the modulation of lipid metabolism through the activation of the ROS-AMPK-mTOR-SCD1 signaling pathway.[1][2] These findings suggest that Eupalinolide A, and potentially other eupalinolides, could be promising candidates for the development of novel NSCLC therapeutics.
Quantitative Data Summary
The anti-cancer effects of Eupalinolide A on NSCLC have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of Eupalinolide A on NSCLC Cell Lines
| Cell Line | Assay | Parameter | Result |
| A549 | Cell Cycle Analysis | % of cells in G2/M phase (Control vs. EA treated) | 2.91% vs. 21.99%[1][2][3] |
| H1299 | Cell Cycle Analysis | % of cells in G2/M phase (Control vs. EA treated) | 8.22% vs. 18.91%[1][2][3] |
| A549 | Apoptosis Assay | Total apoptotic rate (Control vs. EA treated) | 1.79% vs. 47.29%[1][2][3] |
| H1299 | Apoptosis Assay | Total apoptotic rate (Control vs. EA treated) | 4.66% vs. 44.43%[1][2][3] |
| A549 | Ferroptosis Assay | ROS Production (Fold change vs. Control) | 2.46-fold increase[1][2][3] |
| H1299 | Ferroptosis Assay | ROS Production (Fold change vs. Control) | 1.32-fold increase[1][2][3] |
| A549 | Western Blot | SCD1 Expression (Reduction vs. Control) | 34% reduction[1][3] |
| H1299 | Western Blot | SCD1 Expression (Reduction vs. Control) | 48% reduction[1][3] |
Table 2: In Vivo Efficacy of Eupalinolide A in NSCLC Xenograft Model
| Animal Model | Treatment | Dosage | Outcome |
| Mouse Tumor Xenograft | Eupalinolide A | 25 mg/kg | >60% decrease in tumor weight and volume[1][2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by Eupalinolide A and a typical experimental workflow for its evaluation in NSCLC.
Caption: Eupalinolide A signaling pathway in NSCLC.
Caption: Experimental workflow for Eupalinolide A in NSCLC.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the studies of Eupalinolide A in NSCLC.
1. Cell Viability Assay (EdU Staining)
-
Objective: To assess the effect of Eupalinolide A on the proliferation of NSCLC cells.
-
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Eupalinolide A (dissolved in DMSO)
-
EdU (5-ethynyl-2'-deoxyuridine) assay kit
-
Fluorescence microscope
-
-
Protocol:
-
Seed NSCLC cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Eupalinolide A or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
-
Two hours prior to the end of the treatment, add EdU solution to each well and incubate.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Perform the Apollo staining reaction according to the manufacturer's protocol to label the EdU-incorporated DNA.
-
Stain the cell nuclei with Hoechst 33342.
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-stained nuclei).
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of Eupalinolide A on cell cycle distribution in NSCLC cells.
-
Materials:
-
Treated and control NSCLC cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by Eupalinolide A in NSCLC cells.
-
Materials:
-
Treated and control NSCLC cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+).
-
4. Western Blotting
-
Objective: To detect the expression levels of proteins involved in the signaling pathway affected by Eupalinolide A.
-
Materials:
-
Treated and control NSCLC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against AMPK, mTOR, SCD1, Bax, Bcl-2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
5. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor effect of Eupalinolide A in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
NSCLC cells (e.g., A549)
-
Matrigel (optional)
-
Eupalinolide A formulation for injection
-
Vehicle control
-
Calipers
-
Analytical balance
-
-
Protocol:
-
Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Eupalinolide A (e.g., 25 mg/kg) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) on a defined schedule.
-
Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., every 2-3 days). Calculate tumor volume using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
The tumor tissue can be further processed for histological or immunohistochemical analysis.
-
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Protocols for Assessing Cell Cycle Arrest by Eupalinolide I
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Eupalinolide I is a sesquiterpene lactone that has garnered interest for its potential anticancer activities. Preliminary studies on related compounds, such as Eupalinolide A and J, suggest that this class of molecules can induce cell cycle arrest at various phases, including G1, G0/G1, and G2/M, in different cancer cell lines[1][2][3]. The precise mechanism and phase of cell cycle arrest induced by this compound are critical parameters to elucidate its therapeutic potential. These protocols provide a comprehensive framework for investigating the effects of this compound on the cell cycle of cancer cells. The primary methods described are flow cytometry for cell cycle distribution analysis, Western blotting for the examination of key cell cycle regulatory proteins, and a senescence-associated β-galactosidase assay to assess for a terminal growth arrest phenotype.
The anticipated effects of this compound, based on data from structurally similar compounds, include a dose- and time-dependent increase in the percentage of cells in a specific phase of the cell cycle, accompanied by modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs)[1][4]. The signaling pathways potentially involved may include the modulation of ROS/ERK, AMPK/mTOR, or STAT3 signaling, which have been implicated in the action of other eupalinolides[1][2][5].
Quantitative Data Summary
The following tables present hypothetical data illustrating the potential effects of this compound on cell cycle distribution and protein expression. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Cancer Cells (e.g., A549 Lung Carcinoma)
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Sub-G1 Population (%) (Apoptosis) |
| Vehicle Control (0) | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 | 1.5 ± 0.3 |
| This compound (10) | 55.8 ± 2.5 | 25.1 ± 1.6 | 19.1 ± 1.3 | 3.2 ± 0.5 |
| This compound (25) | 68.4 ± 3.1 | 15.3 ± 1.2 | 16.3 ± 1.1 | 8.7 ± 0.9 |
| This compound (50) | 75.1 ± 3.5 | 8.7 ± 0.9 | 16.2 ± 1.0 | 15.4 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Protein Expression Levels of Cell Cycle Regulators in Human Cancer Cells Treated with this compound
| Treatment Concentration (µM) | Cyclin D1 | CDK4 | p21WAF1/CIP1 | p53 |
| Vehicle Control (0) | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 ± 0.06 | 1.00 ± 0.08 |
| This compound (10) | 0.78 ± 0.04 | 0.82 ± 0.05 | 1.52 ± 0.11 | 1.45 ± 0.12 |
| This compound (25) | 0.51 ± 0.03 | 0.59 ± 0.04 | 2.89 ± 0.15 | 2.78 ± 0.19 |
| This compound (50) | 0.32 ± 0.02 | 0.41 ± 0.03 | 4.15 ± 0.21 | 3.98 ± 0.25 |
Values represent fold change relative to the vehicle control, normalized to a loading control (e.g., β-actin). Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry[6].
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol (B145695), cold (-20°C)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase and will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of 70%. Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in the PI staining solution containing RNase A. Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate to ensure accurate DNA content measurement. Acquire data for at least 20,000 events per sample.
-
Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population, which is indicative of apoptosis.
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol outlines the detection of key cell cycle regulatory proteins by Western blotting to elucidate the molecular mechanism of this compound-induced cell cycle arrest[7][8][9].
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, p21, p53, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Immunoblotting:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
This protocol is used to detect cellular senescence, a state of irreversible cell cycle arrest, which may be induced by this compound[10][11][12][13].
Materials:
-
Cells treated with this compound in a 6-well plate
-
PBS
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-Gal Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, in a citric acid/sodium phosphate (B84403) buffer, pH 6.0)
-
Bright-field microscope
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1 for an extended period (e.g., 72-96 hours).
-
Washing: Aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add the fixative solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells twice with PBS.
-
Staining: Add the SA-β-Gal staining solution to each well. Seal the plate with parafilm to prevent evaporation.
-
Incubation: Incubate the plate at 37°C in a dry incubator (no CO2) for 12-24 hours, or until a blue color develops in the senescent cells.
-
Visualization and Quantification: Observe the cells under a bright-field microscope. Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.
Visualizations
Caption: Experimental workflow for assessing this compound-induced cell cycle arrest.
Caption: Hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. telomer.com.tr [telomer.com.tr]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 13. buckinstitute.org [buckinstitute.org]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Eupalinolide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone that, as part of a complex, has demonstrated potential as an anti-cancer agent. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the molecular mechanisms of action of this compound, focusing on its impact on key signaling pathways. The information herein is synthesized from studies on a complex containing this compound, J, and K, referred to as F1012-2, which has been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells, such as MDA-MB-231 and MDA-MB-468, by inducing cell cycle arrest, apoptosis, and autophagy.
Key Signaling Pathways Affected by this compound-Containing Complex
Western blot analyses have been instrumental in elucidating the effects of the this compound-containing complex on critical intracellular signaling cascades. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt signaling pathways.
MAPK Signaling Pathway
The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. The this compound-containing complex, F1012-2, has been shown to activate the MAPK pathway by inducing the phosphorylation of key kinases.[1] This activation is linked to the induction of DNA damage and subsequent apoptosis in cancer cells.[1]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical mediator of cell survival and proliferation. Studies on a complex containing this compound have demonstrated a significant inhibition of the Akt signaling pathway.[2] This inhibition contributes to the pro-apoptotic effects of the compound.
Data Presentation: Summary of Western Blot Analyses
The following tables summarize the observed changes in protein expression and phosphorylation status in TNBC cells (MDA-MB-231 and MDA-MB-468) following treatment with the this compound-containing complex (F1012-2).
Table 1: Effect of F1012-2 on MAPK Signaling Pathway Components
| Target Protein | Change in Expression/Phosphorylation | Cell Line(s) | Reference |
| p-JNK | Significant Increase | MDA-MB-231, MDA-MB-468 | [1] |
| p-ERK | Significant Increase | MDA-MB-231, MDA-MB-468 | [1] |
| p-p38 | Significant Increase | MDA-MB-231, MDA-MB-468 | [1][2] |
Table 2: Effect of F1012-2 on DNA Damage and Apoptosis Markers
| Target Protein | Change in Expression/Phosphorylation | Cell Line(s) | Reference |
| γ-H2AX | Significant Increase | MDA-MB-231, MDA-MB-468 | [1] |
Table 3: Effect of F1012-2 on Akt Signaling Pathway
| Target Protein | Change in Expression/Phosphorylation | Cell Line(s) | Reference |
| p-Akt | Significant Decrease | MDA-MB-231 | [2] |
Experimental Protocols
A detailed protocol for Western blot analysis to assess the effects of this compound on signaling pathways is provided below. This protocol is a comprehensive synthesis from established methodologies.
Protocol 1: Western Blot Analysis of Protein Expression and Phosphorylation
1. Cell Culture and Treatment:
-
Culture MDA-MB-231 or MDA-MB-468 cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (or the F1012-2 complex) for the desired time points (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be run in parallel.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and size.
-
Run the gel at 100-120V until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
7. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-γ-H2AX, anti-p-Akt, anti-Akt, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's datasheet.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
8. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Visualize the protein bands using a chemiluminescence detection system.
9. Densitometry Analysis:
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the corresponding loading control.
Visualizations
Signaling Pathway Diagrams
Caption: this compound complex signaling pathways.
Experimental Workflow
Caption: Western Blot experimental workflow.
References
Application Notes and Protocols for Testing Eupalinolide Efficacy in Xenograft Mouse Models
Note: While the inquiry specifically mentioned Eupalinolide I, a comprehensive literature search did not yield specific preclinical data for this particular compound in xenograft mouse models. The following application notes and protocols are based on extensive research on other structurally related and well-studied Eupalinolides, such as Eupalinolide A, B, and O, which have demonstrated significant anti-cancer properties in various xenograft models. These protocols can serve as a robust framework for evaluating the efficacy of this compound.
Introduction
Eupalinolides are a class of sesquiterpene lactones extracted from plants of the Eupatorium genus, which have garnered significant interest in oncology research for their potent anti-tumor activities. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in a variety of cancer types. Xenograft mouse models, where human tumor cells are implanted into immunocompromised mice, represent a critical in vivo platform for evaluating the therapeutic efficacy and mechanism of action of novel anti-cancer agents like Eupalinolides before clinical investigation.[1][2][3][4]
These application notes provide a detailed overview and standardized protocols for researchers, scientists, and drug development professionals to effectively test the efficacy of Eupalinolide compounds in xenograft mouse models.
Data Presentation: Efficacy of Eupalinolides in Xenograft Models
The following table summarizes the quantitative data on the in vivo anti-tumor efficacy of various Eupalinolide compounds from preclinical xenograft studies.
| Eupalinolide Derivative | Cancer Type | Cell Line | Mouse Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Key Findings |
| Eupalinolide A | Non-Small Cell Lung Cancer | A549 & H1299 | Xenograft | 25 mg/kg | >60% reduction in tumor weight and volume | Inhibited proliferation and migration via the ROS-AMPK-mTOR-SCD1 signaling pathway.[5][6] |
| Eupalinolide B | Pancreatic Cancer | PANC-1 | Xenograft | Not Specified | Significantly slower tumor growth; reduced tumor volume and weight | Induced apoptosis and elevated reactive oxygen species (ROS) levels.[7] |
| Eupalinolide B | Hepatic Carcinoma | SMMC-7721 & HCCLM3 | Xenograft & PDX | 25 mg/kg or 50 mg/kg, every 2 days for 3 weeks | Significantly inhibited tumor volume and weight | Induced ferroptosis and blocked the cell cycle.[8] |
| Eupalinolide O | Triple-Negative Breast Cancer | TNBC cells | Xenograft | Not Specified | Suppressed tumor growth | Induced apoptosis via modulation of ROS generation and the Akt/p38 MAPK pathway.[9][10] |
Experimental Protocols
Cell Line Selection and Culture
-
Selection: Choose human cancer cell lines relevant to the cancer type being studied (e.g., A549 for lung cancer, PANC-1 for pancreatic cancer). Authenticate cell lines via short tandem repeat (STR) profiling.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.[11]
Xenograft Mouse Model Establishment
-
Animal Models: Utilize immunodeficient mice such as athymic nude mice or severe combined immunodeficient (SCID) mice, which can accept human tumor xenografts.[1][4]
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel®, at a concentration of 1 x 10^7 cells/mL.[11]
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.[11]
-
Monitor mice regularly for tumor formation.
-
This compound Treatment
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[11]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into control and treatment groups.
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline, DMSO, or a mixture of Cremophor EL and ethanol).
-
Administer the compound to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage. The control group should receive the vehicle alone.
-
The dosage and treatment schedule should be based on preliminary toxicity studies to determine the maximum tolerated dose (MTD).
-
Endpoint Analysis and Data Collection
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.[11]
-
Tumor and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Collect tumors and other relevant organs for further analysis.
-
Histopathological Analysis: Fix a portion of the tumor tissue in formalin and embed it in paraffin (B1166041) for hematoxylin (B73222) and eosin (B541160) (H&E) staining to observe tissue morphology.
-
Immunohistochemistry (IHC): Perform IHC to analyze the expression of biomarkers related to proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[9]
-
Western Blot Analysis: Homogenize tumor tissue to extract proteins. Use Western blotting to quantify the expression levels of proteins involved in the targeted signaling pathways.[12]
Signaling Pathways and Mechanisms of Action
Eupalinolides exert their anti-cancer effects by modulating various signaling pathways. Understanding these mechanisms is crucial for interpreting efficacy data.
-
ROS Generation and Oxidative Stress: Several Eupalinolides have been shown to increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress-induced apoptosis.[7][9]
-
Akt/p38 MAPK Pathway: Eupalinolide O has been demonstrated to induce apoptosis in triple-negative breast cancer by regulating the Akt/p38 MAPK signaling pathway.[9][10]
-
AMPK/mTOR Pathway: Eupalinolide A has been found to inhibit non-small cell lung cancer progression by activating the ROS-AMPK-mTOR signaling pathway, which is involved in cellular energy homeostasis and metabolism.[5][6]
-
STAT3 Pathway: Other related compounds have shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[12]
Visualizations
Caption: Experimental workflow for testing this compound efficacy in a xenograft mouse model.
Caption: A representative signaling pathway modulated by Eupalinolide compounds leading to anti-tumor effects.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenograft.org [xenograft.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eupalinolide I Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Eupalinolide I for in vivo studies. As direct in vivo data for this compound is limited, this guide leverages information from structurally similar Eupalinolide analogues to provide a rational starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage range for this compound in in vivo studies?
Q2: What are the potential toxicities associated with this compound and other sesquiterpene lactones?
A2: Sesquiterpene lactones (STLs), the class of compounds this compound belongs to, can exhibit toxicity. The toxicological profile of these compounds should be carefully considered.[1][2] Known potential side effects include contact dermatitis in humans and various toxic syndromes in farm animals.[1][2] Concerns regarding genotoxicity and embryotoxicity have also been raised for some STLs.[1] For Eupalinolide analogues, some in vivo studies have reported no significant changes in the body weight of treated mice, suggesting a lack of gross toxicity at the tested doses.[3][4] However, it is imperative to conduct thorough toxicity studies for this compound, including monitoring for changes in animal weight, behavior, and performing histological analysis of major organs.[4][5]
Q3: What vehicle should be used to dissolve and administer this compound for in vivo studies?
A3: The choice of vehicle is critical for ensuring the bioavailability of this compound, which is likely to have poor water solubility, a common characteristic of sesquiterpene lactones. For related compounds, vehicles such as saline have been used for intraperitoneal injections.[6] However, for oral administration or for compounds with very low aqueous solubility, a formulation containing DMSO, PEG300, and Tween-80 in saline is a common strategy to improve solubility. It is essential to first determine the solubility of this compound in various pharmaceutically acceptable vehicles. A preliminary solubility test in common solvents like DMSO, ethanol, and various oils is recommended. The final vehicle composition should be optimized to ensure the compound remains in solution at the desired concentration and is well-tolerated by the animals.
Q4: Which administration route is most appropriate for this compound?
A4: The route of administration will depend on the experimental goals and the pharmacokinetic properties of this compound. Intraperitoneal (i.p.) injection is a common route in preclinical studies for direct systemic exposure.[6][7] Intragastric administration (oral gavage) has also been used for other Eupalinolide analogues and is relevant for assessing oral bioavailability and efficacy.[4] The choice should be guided by the target disease model and the desired therapeutic effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the chosen vehicle. | This compound, like many sesquiterpene lactones, is likely hydrophobic. | 1. Test solubility in a panel of biocompatible solvents (e.g., DMSO, ethanol, PEG400). 2. Consider using a co-solvent system (e.g., DMSO/PEG/saline or DMSO/Cremophor EL/saline). 3. Sonication or gentle heating may aid dissolution, but stability under these conditions should be verified. 4. For oral administration, consider formulation as a suspension with a suitable suspending agent. |
| Observed toxicity in animals at the initial dose (e.g., weight loss, lethargy). | The initial dose may be too high for the specific animal model or strain. Sesquiterpene lactones can have a narrow therapeutic window.[1][2] | 1. Immediately reduce the dosage. 2. Conduct a dose-escalation study starting from a much lower dose (e.g., 1-5 mg/kg) to determine the Maximum Tolerated Dose (MTD). 3. Monitor animals closely for clinical signs of toxicity and record observations daily. 4. Perform hematological and serum chemistry analysis to assess organ function. |
| Lack of efficacy at the tested dosage. | 1. The dose may be too low. 2. Poor bioavailability due to formulation or administration route. 3. The compound may not be effective in the chosen model. | 1. If no toxicity is observed, cautiously escalate the dose. 2. Re-evaluate the formulation and consider alternative vehicles or administration routes to improve absorption. 3. Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound. 4. Confirm the in vitro activity of your batch of this compound. |
| Precipitation of the compound upon injection. | The compound may be precipitating out of the vehicle when introduced into the physiological environment. | 1. Reduce the concentration of the dosing solution and increase the injection volume (within acceptable limits for the animal). 2. Optimize the vehicle composition to improve in vivo stability. 3. Consider a different route of administration (e.g., subcutaneous instead of intraperitoneal). |
Quantitative Data Summary
Table 1: In Vivo Dosages of Eupalinolide Analogues
| Compound | Animal Model | Dosage | Administration Route | Observed Effects | Reference |
| Eupalinolide A | Mouse (xenograft) | 25 mg/kg | Not specified | Markedly inhibited tumor growth | [2] |
| Eupalinolide B | Mouse (xenograft) | 20 mg/kg, 40 mg/kg | Intraperitoneal | Reduced pancreatic cancer tumor growth | [6] |
| Eupalinolide B | Mouse (xenograft) | 10 mg/kg, 50 mg/kg | Intragastric | Significantly suppressed tumor growth | [4] |
| Eupalinolide J | Mouse (metastasis model) | 20 mg/kg, 30 mg/kg | Not specified | Inhibited cancer cell metastasis | [3] |
| Eupalinolide O | Mouse (xenograft) | 15 mg/kg, 30 mg/kg | Intraperitoneal | Reduced tumor volume and weight | [7] |
Note: This data is for Eupalinolide analogues and should be used as a reference for designing this compound studies.
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID) for tumor cell implantation.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Grouping: Randomly assign mice into control and treatment groups (n ≥ 5 per group).
-
Compound Preparation: Prepare this compound in a suitable, sterile vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
Administration: Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection or oral gavage) at a predetermined frequency (e.g., daily or every other day). The control group should receive the vehicle alone.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Data Collection: Excise the tumors and measure their weight and volume. Collect major organs for histological analysis to assess toxicity.
Acute Toxicity Study Protocol
-
Animals: Use healthy, young adult rodents (e.g., mice or rats) of a single sex for the initial study.
-
Dose Levels: Select at least three dose levels, including a low, mid, and a high dose, based on the anticipated therapeutic range. A vehicle control group is essential.
-
Administration: Administer a single dose of this compound via the intended clinical route.
-
Observation: Observe the animals continuously for the first few hours post-dosing and then daily for 14 days. Record any clinical signs of toxicity, such as changes in behavior, appearance, and body weight.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy. Collect major organs for histopathological examination.
-
Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL).
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways potentially modulated by this compound, based on data from its analogues, and a general experimental workflow.
Caption: Potential signaling pathways modulated by Eupalinolide analogues.
Caption: General workflow for in vivo studies of this compound.
Caption: Logical flow for optimizing this compound dosage.
References
- 1. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
addressing Eupalinolide I stability issues in experimental assays
Welcome to the technical support center for Eupalinolide I. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and troubleshoot experimental assays involving this compound. This compound, a sesquiterpene lactone, possesses significant biological activity but also inherent chemical properties that can affect its stability and lead to inconsistent experimental results. This guide provides detailed information in a question-and-answer format to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and other sesquiterpene lactones?
A1: this compound belongs to the sesquiterpene lactone (STL) class of compounds, which are known for their reactive functional groups. The primary stability concerns stem from two main chemical features:
-
The α,β-unsaturated γ-lactone ring: This is a highly reactive moiety that can undergo a Michael-type addition reaction with nucleophiles.[1][2] Thiol groups (-SH), such as those in cysteine residues of proteins or in common assay reagents like DTT and β-mercaptoethanol, are particularly reactive with this group.[3][4]
-
Ester linkages: Like many natural products, this compound may contain ester groups that are susceptible to hydrolysis, especially under basic or acidic conditions and at elevated temperatures.[5][6]
These reactions can lead to the degradation of this compound, reducing its effective concentration and potentially forming artifacts that could interfere with your assay.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, it is recommended to keep the compound as a dry powder at -20°C or -80°C, protected from light.[7] Stock solutions should be prepared in a suitable anhydrous solvent like DMSO and stored at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh for each experiment due to the potential for hydrolysis.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Be aware that alcoholic solvents like ethanol can potentially react with sesquiterpene lactones over time.[8][9]
Q4: Can this compound react with components in my cell culture medium?
A4: Yes, this is a significant consideration. Cell culture media are complex mixtures that often contain amino acids (like cysteine) and proteins (if supplemented with serum) that have nucleophilic groups.[10] The α-methylene-γ-lactone moiety of this compound can react with these components, leading to a decrease in the active concentration of the compound over the course of an experiment.[3][10] This is why it is important to consider the timing of your experiments and to run appropriate controls.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Reaction with media components | Reduce the incubation time of this compound with cells if possible. Consider using serum-free media for the duration of the treatment if your cell line can tolerate it. Run a time-course experiment to assess the stability of the compound's effect. |
| Interaction with thiol-containing reagents | If your protocol involves reagents like DTT or β-mercaptoethanol, consider if they can be omitted or if their concentration can be reduced. Be aware that even proteins in serum contain reactive cysteine residues. |
| pH of the medium | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Sesquiterpene lactones can be more stable at a slightly acidic pH (around 5.5) and less stable at physiological pH (7.4).[5][6] |
Issue 2: High background or unexpected results in biochemical assays.
| Possible Cause | Troubleshooting Step |
| Reaction with assay components | This compound can react with proteins and other nucleophiles in your assay. Run a control with this compound and all assay components except the target of interest to check for non-specific interactions. |
| Formation of degradation products | Degradation products may have different physical or chemical properties that interfere with detection methods (e.g., fluorescence, absorbance). Analyze the purity of your this compound solution before and after the experiment using techniques like HPLC. |
Quantitative Data Summary
The stability of sesquiterpene lactones is influenced by pH and temperature. The following table summarizes general stability trends observed for this class of compounds.
| Condition | Temperature | Observation | Reference |
| pH 5.5 (Buffer) | 25°C & 37°C | Generally stable. | [5][6] |
| pH 7.4 (Buffer) | 25°C | Some degradation observed for STLs with side chains. | [5][6] |
| pH 7.4 (Buffer) | 37°C | Significant degradation, especially for STLs with side chains. | [5][6] |
| RPMI + 5% FBS | 37°C | Degradation observed, indicating reactivity with media components. | [5][6] |
| Ethanolic Solution | +4°C to +30°C | Formation of ethanol adducts over time, with increased formation at higher temperatures. | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Stock Solution Preparation:
-
Weigh out the required amount of this compound powder in a sterile microfuge tube.
-
Add anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium or assay buffer immediately before use.
-
Mix thoroughly by gentle inversion or pipetting.
-
Ensure the final DMSO concentration in the assay is below the toxic level for your cells (typically <0.5%).
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Prepare a working solution of this compound in your cell culture medium at the desired experimental concentration.
-
Incubate the solution under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of this compound versus time to determine its stability profile in your specific experimental setup.
Visualizations
Caption: Michael addition reaction of this compound with a nucleophile.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Cell Surface Protein Free Thiols: A Potential Novel Mechanism of Action of the Sesquiterpene Lactone Parthenolide | PLOS One [journals.plos.org]
- 4. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Eupalinolide I Interference in High-Throughput Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using Eupalinolide I in high-throughput screening (HTS) assays. The following information is designed to help you identify and mitigate potential artifacts, ensuring the reliability of your screening results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product classified as a sesquiterpene lactone, isolated from plants of the Eupatorium genus.[1][2] While specific activity for this compound is not as extensively documented as other eupalinolides, related compounds in this family have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.[3][4][5] For instance, Eupalinolide J has been shown to inhibit the STAT3 signaling pathway and promote STAT3 ubiquitin-dependent degradation in cancer cells.[1][6][7][8] Other eupalinolides have been reported to modulate pathways such as Akt/p38 MAPK and induce reactive oxygen species (ROS) generation.[4]
Q2: Why might this compound interfere with my HTS assay?
Natural products like this compound can sometimes be "frequent hitters" or Pan-Assay Interference Compounds (PAINS) in HTS campaigns.[9][10][11] Interference can arise from several of the compound's intrinsic properties, which may not be related to its specific biological activity on the intended target. Potential mechanisms of interference include:
-
Fluorescence Interference: The compound may be intrinsically fluorescent or may quench the fluorescence of a reporter molecule in the assay.[12][13]
-
Compound Aggregation: At certain concentrations, the compound may form aggregates that can sequester and non-specifically inhibit enzymes or disrupt protein-protein interactions.[14]
-
Chemical Reactivity: Some chemical moieties can react non-specifically with assay components, such as proteins or detection reagents.[15][16]
-
Redox Activity: The compound may have redox properties that can interfere with assays involving redox-sensitive reagents or cellular redox states.[17][18]
Q3: What are the initial signs that this compound might be causing interference?
Common indicators of assay interference include:
-
High hit rates in your primary screen.
-
Activity is observed across multiple, unrelated assays (promiscuous activity).
-
The dose-response curve has a steep Hill slope or is poorly defined.
-
The observed activity is sensitive to changes in assay conditions that should not affect a true hit, such as the presence of detergents or changes in protein concentration.
-
Difficulty in confirming hits with orthogonal assays that use a different detection technology.[19]
Troubleshooting Guides
Guide 1: Investigating Potential Fluorescence Interference
Fluorescence-based assays are common in HTS and are susceptible to interference from compounds that absorb light or fluoresce at similar wavelengths to the assay's fluorophore.[12][13][20]
Experimental Protocol: Fluorescence Interference Assay
-
Objective: To determine if this compound has intrinsic fluorescence or quenching properties that interfere with the assay signal.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorophore used in the primary assay (e.g., fluorescein, rhodamine)
-
Microplate reader with fluorescence detection capabilities
-
Black, low-volume 384-well plates
-
-
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
To test for intrinsic fluorescence: Add the this compound dilutions to wells of a microplate containing only assay buffer. Read the fluorescence at the same excitation and emission wavelengths used in the primary HTS assay.
-
To test for fluorescence quenching: Add the this compound dilutions to wells containing the assay fluorophore at a concentration similar to that used in the primary assay. Incubate for a short period (e.g., 15 minutes) and then measure the fluorescence.
-
Include appropriate controls: wells with assay buffer only (blank), and wells with the fluorophore in assay buffer without this compound (positive control for quenching experiment).
-
-
Data Analysis:
-
For intrinsic fluorescence, compare the signal from wells with this compound to the blank. A significant increase in signal indicates that the compound is fluorescent.
-
For quenching, compare the signal from wells with this compound and the fluorophore to the positive control. A dose-dependent decrease in signal suggests quenching.
-
Data Presentation: Hypothetical Fluorescence Interference Data
| This compound (µM) | Intrinsic Fluorescence (RFU) | Fluorescence with Reporter (RFU) | % Quenching |
| 100 | 1500 | 5000 | 50% |
| 50 | 750 | 7500 | 25% |
| 25 | 300 | 8750 | 12.5% |
| 12.5 | 100 | 9500 | 5% |
| 0 (Control) | 50 | 10000 | 0% |
Troubleshooting Workflow: Fluorescence Interference
Caption: Workflow for diagnosing fluorescence interference.
Guide 2: Assessing Compound Aggregation
Compound aggregation is a frequent cause of non-specific inhibition in biochemical assays.[14] Aggregates can sequester proteins, leading to false-positive results.
Experimental Protocol: Detergent-Based Assay for Aggregation
-
Objective: To determine if the observed activity of this compound is dependent on the formation of aggregates. The presence of a non-ionic detergent can often disrupt compound aggregates.
-
Materials:
-
This compound
-
Primary assay components (enzyme, substrate, etc.)
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100 or Tween-20)
-
-
Methodology:
-
Determine the IC50 of this compound in your standard primary assay.
-
Repeat the IC50 determination with the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Ensure this concentration of detergent does not inhibit the target enzyme on its own.
-
Compare the dose-response curves and IC50 values obtained with and without the detergent.
-
-
Data Analysis:
-
A significant rightward shift in the IC50 value (i.e., a decrease in potency) in the presence of the detergent is a strong indication that the compound's activity is at least partially due to aggregation.
-
Data Presentation: Hypothetical IC50 Shift Data
| Condition | IC50 (µM) | Hill Slope |
| Standard Assay Buffer | 5.2 | 2.5 |
| Assay Buffer + 0.01% Triton X-100 | > 100 | 1.1 |
Logical Diagram: Aggregation-Based Interference
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | STAT | TargetMol [targetmol.com]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. researchgate.net [researchgate.net]
refining Eupalinolide I treatment protocols to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining Eupalinolide I treatment protocols to minimize off-target effects. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Question: We are observing significant variability in our cell viability or apoptosis assays between experiments using this compound. What could be the cause?
-
Answer: Variability in results can stem from several factors related to the handling of this compound and the experimental setup.
-
This compound Stock Solution: Inconsistent preparation, storage, or freeze-thaw cycles of the this compound stock solution can lead to degradation or precipitation. It is crucial to prepare fresh stock solutions regularly, aliquot them, and store them at -20°C or -80°C, protected from light.[1]
-
Solubility: this compound, like many sesquiterpene lactones, may have poor aqueous solubility. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect cell viability. If precipitation is observed in the media, consider using a lower concentration or a different solubilization method.
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and confluence can significantly impact the cellular response to treatment. Standardize these parameters for all experiments.
-
Assay Interference: Natural products can sometimes interfere with assay reagents. For colorimetric assays like MTT, pigmented compounds can alter absorbance readings. It is advisable to include a "compound only" control (without cells) to account for any intrinsic absorbance of this compound.[2]
-
Issue 2: Unexpected Cytotoxicity in Control Cells
-
Question: Our vehicle control (DMSO) is showing unexpected levels of cytotoxicity. How can we address this?
-
Answer: While DMSO is a common solvent, it can be toxic to cells at higher concentrations.
-
Solvent Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%. Determine the maximum tolerable DMSO concentration for your specific cell line with a dose-response experiment.
-
Purity of DMSO: Use high-purity, sterile-filtered DMSO suitable for cell culture. Lower-grade DMSO may contain impurities that are toxic to cells.
-
Incubation Time: The duration of exposure to DMSO can also influence cytotoxicity. If long incubation times are necessary, it is even more critical to use the lowest possible DMSO concentration.
-
Issue 3: Difficulty Reproducing Published IC50 Values
-
Question: We are unable to reproduce the IC50 values for this compound reported in the literature. Why might this be happening?
-
Answer: Discrepancies in IC50 values are a common challenge in natural product research and can be attributed to several factors.
-
Cell Line Differences: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivities to a compound.
-
Experimental Conditions: The specifics of the cytotoxicity assay, such as the incubation time, cell seeding density, and the specific assay used (e.g., MTT, XTT, CellTiter-Glo), can all influence the calculated IC50 value.
-
Compound Purity: The purity of the this compound used can significantly affect its potency. Ensure you are using a well-characterized compound of high purity.
-
Frequently Asked Questions (FAQs)
Physicochemical Properties and Handling
-
Question: What is the recommended solvent for dissolving this compound?
-
Answer: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, DMSO is a common choice. For Eupalinolide K, a related compound, solubility in DMSO is reported to be 50 mg/mL and in water is 5 mg/mL, though sonication may be required.[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration.
-
Question: How should this compound be stored to ensure its stability?
-
Answer: this compound stock solutions should be stored at -20°C or -80°C and protected from light to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller volumes for single use. The stability of many natural products is influenced by pH and temperature.[3][4][5][6] It is advisable to prepare fresh dilutions in media for each experiment.
Minimizing Off-Target Effects
-
Question: What are the potential off-target effects of this compound?
-
Answer: As a sesquiterpene lactone, this compound has the potential for off-target effects due to the reactive α-methylene-γ-lactone group, which can react with cellular nucleophiles, particularly cysteine residues in proteins. This can lead to non-specific protein alkylation. Known off-target effects of some sesquiterpene lactones include contact dermatitis and, in some cases, genotoxicity.[7][8]
-
Question: How can we minimize off-target effects in our experiments?
-
Answer: Minimizing off-target effects is crucial for accurately interpreting experimental data.
-
Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A comprehensive dose-response curve will help identify the optimal concentration range.
-
Use of Controls: Employ appropriate controls, including inactive structural analogs of this compound if available, to differentiate between specific on-target effects and non-specific effects.
-
Orthogonal Assays: Confirm key findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.
-
Target Knockdown/Knockout: In cell lines where the primary target of this compound is known or hypothesized, using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the target can help validate that the observed effects are indeed on-target.
-
-
Question: What are some recommended assays to screen for off-target effects of this compound?
-
Answer: A tiered approach to off-target screening is recommended.
-
In Vitro Safety Pharmacology Profiling: This involves screening the compound against a panel of common off-targets, such as G-protein coupled receptors (GPCRs), ion channels (including the hERG channel), and transporters.[9][10][11][12]
-
Kinase Profiling: Since Eupalinolides are known to modulate signaling pathways regulated by kinases (e.g., Akt, p38 MAPK), a broad kinase inhibitor profiling panel can identify unintended kinase targets.[13][14]
-
CYP450 Inhibition Assays: Assessing the potential of this compound to inhibit major cytochrome P450 enzymes is important for predicting potential drug-drug interactions.[15][16]
-
hERG Channel Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. An in vitro hERG assay is a critical component of safety pharmacology.[13][14][17]
-
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Eupalinolide J | U251 (glioblastoma) | MTT | >5 | 24 | [18][19] |
| MDA-MB-231 (breast cancer) | MTT | >5 | 24 | [18][19] | |
| Eupalinolide O | MDA-MB-468 (breast cancer) | MTT | Not specified | 24, 48, 72 | [20] |
Note: Specific IC50 data for this compound was not available in the searched literature. The data for related eupalinolides are presented for context.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. Also, prepare a vehicle control (e.g., DMSO in media) and a "compound only" control (this compound in media without cells).
-
Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the "compound only" control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
-
Visualizations
Caption: this compound Signaling Pathways
Caption: Experimental Workflow for Assessing Off-Target Effects
Caption: Troubleshooting Decision Tree
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 13. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Human Ether-à-go-go Related Gene Modulators by Three Screening Platforms in an Academic Drug-Discovery Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 20. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Eupalinolide I in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Eupalinolide I in cancer cell lines. The information is based on established mechanisms of action for the broader class of sesquiterpene lactones and related Eupalinolide compounds.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While direct resistance to this compound is not extensively documented, resistance to the broader class of sesquiterpene lactones often involves the upregulation of pro-survival signaling pathways. Key pathways implicated in resistance include:
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that promotes cell growth, proliferation, and survival. Its overactivation can counteract the pro-apoptotic effects of this compound.[1][2][3]
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its constitutive activation is a common mechanism of drug resistance.[1][2][3]
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor that, when persistently activated, can drive tumor cell proliferation, survival, and invasion, thereby conferring resistance to anticancer agents.[1][2][3][4][5]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation and survival, and its dysregulation can contribute to therapeutic resistance.[1][2][3]
-
Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is associated with cancer progression and can contribute to resistance against various cancer therapies.[1][2][3]
Q2: How can I determine which resistance pathway is active in my this compound-resistant cell line?
A2: You can investigate the activation status of the suspected resistance pathways using techniques like Western blotting or phospho-protein arrays to examine the phosphorylation levels of key proteins in the signaling cascades (e.g., p-Akt, p-STAT3, p-ERK).
Q3: What strategies can I employ to overcome this compound resistance?
A3: A primary strategy to overcome resistance is through combination therapy. By targeting the identified resistance pathway with a specific inhibitor while co-administering this compound, you may restore sensitivity. For example:
-
If the PI3K/Akt pathway is upregulated, consider using an Akt inhibitor.
-
If NF-κB signaling is constitutively active, an NF-κB inhibitor could be effective.
-
For STAT3-driven resistance, a STAT3 inhibitor may resensitize the cells to this compound.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed with this compound Treatment Over Time
Possible Cause: Acquired resistance through the upregulation of pro-survival signaling pathways.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve (e.g., MTT or CellTiter-Glo assay) with your resistant cell line and compare it to the parental, sensitive cell line to quantify the shift in IC50 value.
-
Investigate Key Resistance Pathways:
-
Culture both sensitive and resistant cells.
-
Lyse the cells and perform Western blot analysis for key phosphorylated proteins such as p-Akt, p-STAT3, and p-ERK, as well as total protein levels. An increase in the ratio of phosphorylated to total protein in the resistant line suggests the activation of that pathway.
-
-
Implement Combination Therapy:
-
Based on the Western blot results, select a specific inhibitor for the activated pathway.
-
Perform synergy experiments (e.g., using the Chou-Talalay method) by treating the resistant cells with a combination of this compound and the chosen inhibitor at various concentrations.
-
Assess cell viability to determine if the combination treatment restores sensitivity.
-
Problem 2: this compound Fails to Inhibit Metastasis in an In Vitro Model
Possible Cause: Upregulation of metastatic pathways, potentially driven by STAT3 or other signaling molecules. Eupalinolide J, a related compound, has been shown to inhibit cancer metastasis by promoting STAT3 degradation.[4][5] Resistance may involve mechanisms that counteract this effect.
Troubleshooting Steps:
-
Assess Metastatic Potential: Use a transwell migration assay or a wound-healing (scratch) assay to confirm the metastatic phenotype of the resistant cells in the presence of this compound.
-
Examine STAT3 Signaling:
-
Perform Western blotting to check the levels of p-STAT3, total STAT3, and downstream targets like MMP-2 and MMP-9 in both sensitive and resistant cells treated with this compound.
-
If p-STAT3 levels remain high in resistant cells upon treatment, this indicates a block in the drug's mechanism of action.
-
-
Consider a STAT3 Inhibitor:
-
Treat the resistant cells with a combination of this compound and a known STAT3 inhibitor.
-
Re-evaluate the metastatic potential using migration and invasion assays. A reduction in migration/invasion would suggest that targeting the STAT3 pathway can overcome this form of resistance.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| Parental (Sensitive) | This compound | 5 |
| Resistant | This compound | 25 |
| Resistant | This compound + Pathway Inhibitor X | 8 |
Table 2: Relative Protein Expression in Sensitive vs. Resistant Cell Lines (Hypothetical Data)
| Protein | Parental (Sensitive) | Resistant |
| p-Akt/Akt Ratio | 1.0 | 3.5 |
| p-STAT3/STAT3 Ratio | 1.0 | 4.2 |
| p-ERK/ERK Ratio | 1.0 | 1.2 |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins
-
Cell Lysis:
-
Seed sensitive and resistant cells and grow to 70-80% confluency.
-
Treat with this compound at the respective IC50 concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein to normalize the data.
-
Protocol 2: Transwell Migration Assay
-
Cell Preparation:
-
Starve the cells in a serum-free medium for 24 hours.
-
-
Assay Setup:
-
Rehydrate the transwell inserts (8 µm pore size) with a serum-free medium.
-
Seed the upper chamber with a suspension of cells in a serum-free medium, with or without this compound and/or a pathway inhibitor.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 12-24 hours.
-
-
Analysis:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Visualizations
Caption: Potential resistance pathways to this compound.
Caption: Experimental workflow for troubleshooting resistance.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research advances in natural sesquiterpene lactones : overcoming cancer drug resistance through modulation of key signaling pathways | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Eupalinolide I for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral bioavailability of Eupalinolide I in animal studies. Given the limited publicly available pharmacokinetic data for this compound, this guide leverages information from structurally related Eupalinolides and established methodologies for enhancing the bioavailability of poorly water-soluble natural products.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound, a sesquiterpene lactone, is likely attributable to several factors common to this class of compounds:
-
Low Aqueous Solubility: this compound is expected to be a hydrophobic molecule with limited solubility in gastrointestinal (GI) fluids. Dissolution is a prerequisite for absorption, and poor solubility is a major barrier to oral bioavailability.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before reaching systemic circulation.
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein in the gut, which actively pump the compound back into the intestinal lumen.
-
Instability: The lactone ring of this compound may be susceptible to degradation in the varying pH environments of the GI tract.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the poor bioavailability of hydrophobic compounds like this compound. The choice of strategy will depend on the specific physicochemical properties of the compound. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at a molecular level can improve its dissolution rate and apparent solubility.[1][2][3]
-
Lipid-Based Formulations: These formulations, such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), can improve the solubility and absorption of lipophilic drugs.[4][5][6][7] They can also enhance lymphatic uptake, which can help bypass first-pass metabolism.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[8]
-
Use of Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents (e.g., PEG 300, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL) in the formulation can improve the wetting and solubilization of the compound.
Q3: We are observing high variability in plasma concentrations between our study animals. What could be the cause?
A3: High inter-animal variability is a common issue in pharmacokinetic studies. Potential causes include:
-
Inconsistent Formulation Performance: If the formulation is not robust, it can lead to variable drug release and absorption. For example, in a suspension, inconsistent particle size distribution can be a factor.
-
Food Effects: The amount and type of food in the GI tract can significantly influence the absorption of hydrophobic compounds. It is crucial to standardize the feeding state of the animals (e.g., fasted or fed).
-
Animal Handling and Dosing Errors: Inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach.
-
Genetic Polymorphisms in Metabolic Enzymes: Different animals may have variations in the expression and activity of metabolic enzymes, leading to different rates of drug metabolism. Using a genetically homogenous animal strain can help minimize this.
Q4: We have developed a promising formulation in vitro, but the in vivo bioavailability in mice is still low. What could be the issue?
A4: A discrepancy between in vitro dissolution/release data and in vivo performance is a common challenge. Potential reasons include:
-
In vivo Precipitation: The formulation may fail to maintain this compound in a solubilized state in the complex environment of the GI tract, leading to precipitation.
-
Metabolism and Efflux: The formulation may not be effectively protecting this compound from first-pass metabolism or efflux transporters.
-
Poor Permeability: Even if solubilized, this compound may have inherently low permeability across the intestinal epithelium.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization Strategy | Expected Outcome |
| Low and variable plasma concentrations of this compound after oral administration. | Poor dissolution of this compound in the GI tract. | Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoemulsion. | Improved solubility and dissolution rate. |
| High first-pass metabolism. | Formulations that promote lymphatic uptake, such as long-chain triglyceride-based nanoemulsions, can help bypass the liver. | Reduced first-pass metabolism. | |
| Inconsistent food intake by animals. | Standardize the feeding schedule of the animals. | More consistent gastrointestinal environment leading to less variable absorption. | |
| Instability of the this compound formulation. | Precipitation of this compound in an aqueous suspension over time. | Optimize the suspending vehicle, consider micronization of the drug particles, or develop a solution-based formulation using co-solvents. | A stable and homogenous formulation for consistent dosing. |
| Phase separation of a lipid-based formulation. | Optimize the surfactant and co-surfactant concentrations to ensure the formation of a stable nanoemulsion. | A thermodynamically stable formulation. | |
| Discrepancy between in vitro and in vivo results. | In vivo precipitation of the drug. | Incorporate precipitation inhibitors in the formulation, such as hydrophilic polymers (e.g., HPMC, PVP). | Maintenance of a supersaturated state of the drug in the GI tract. |
| Extensive gut wall metabolism. | Co-administer with inhibitors of relevant metabolic enzymes (if known and ethically permissible). | Increased amount of drug reaching the portal circulation. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Eupalinolide A and Eupalinolide B in Rats [9]
| Parameter | Eupalinolide A (at 250 mg/kg extract dose) | Eupalinolide B (at 250 mg/kg extract dose) |
| Tmax (h) | 0.28 ± 0.13 | 0.33 ± 0.14 |
| Cmax (ng/mL) | 10.12 ± 2.01 | 15.23 ± 3.14 |
| AUC(0-t) (ng·h/mL) | 25.43 ± 5.67 | 38.98 ± 7.21 |
| AUC(0-∞) (ng·h/mL) | 28.12 ± 6.12 | 43.11 ± 8.03 |
| t1/2 (h) | 2.45 ± 0.54 | 2.87 ± 0.61 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
This protocol describes the preparation of a solid dispersion of this compound using the solvent evaporation method, which is a common technique to enhance the dissolution of poorly water-soluble drugs.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Methanol or Ethanol (analytical grade)
-
Rotary evaporator
-
Water bath
-
Dessicator
Procedure:
-
Accurately weigh this compound and the carrier (PVP K30 or HPMC) in a 1:4 drug-to-carrier ratio.
-
Dissolve both this compound and the carrier in a minimal amount of the chosen solvent (e.g., methanol) in a round-bottom flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the prepared solid dispersion in an airtight container, protected from light and moisture.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rodents
This protocol outlines a typical in vivo pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound after oral administration.
Materials and Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation (e.g., suspension, solution, or enhanced formulation from Protocol 1)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Accurately weigh each rat to determine the precise dosing volume.
-
Administer the this compound formulation orally via gavage at the desired dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.[9]
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways that are known to be modulated by Eupalinolide analogues. While the specific pathways for this compound are not fully elucidated, these provide a strong indication of its potential mechanisms of action.
Caption: Eupalinolide A induces autophagy via the ROS/ERK signaling pathway.[10]
Caption: Eupalinolide A targets the AMPK/mTOR/SCD1 signaling pathway.[11][12]
Experimental Workflow
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. ENHANCING DRUG SOLUBILITY AND ORAL BIOAVAILABILITY USING SOLID DISPERSIONS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. Self-nanoemulsifying drug delivery systems (SNEDDS) for oral delivery of protein drugs: I. Formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. [PDF] Self-nanoemulsifying drug delivery systems (SNEDDS) for the oral delivery of lipophilic drugs | Semantic Scholar [semanticscholar.org]
- 7. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides [mdpi.com]
- 9. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Eupalinolide I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale purification of Eupalinolide I from Eupatorium lindleyanum.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound and other sesquiterpene lactones.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Extract | Incomplete extraction of plant material. | - Ensure the plant material is finely ground to increase surface area. - Increase the solvent-to-solid ratio. - Extend the extraction time or increase the number of extraction cycles. - Consider using alternative extraction methods such as ultrasound-assisted or microwave-assisted extraction. |
| Degradation of this compound during extraction. | - Perform extraction at room temperature or below to minimize thermal degradation. - Use high-purity solvents to avoid unwanted side reactions. | |
| Poor Separation in Column Chromatography | Co-elution with structurally similar compounds (e.g., other eupalinolides). | - Optimize the solvent system for High-Speed Counter-Current Chromatography (HSCCC). The partition coefficient (K) is critical for good separation; for sesquiterpene lactones, a K value between 0.5 and 2.0 is often ideal.[1] - Systematically test different ratios of the solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to find the optimal K value for this compound.[1] - For silica (B1680970) gel chromatography, employ a shallow gradient and consider using a series of isocratic elutions to improve resolution. |
| Irreversible adsorption onto the stationary phase. | - HSCCC is a liquid-liquid chromatography technique that avoids a solid stationary phase, thus preventing irreversible adsorption.[1] - If using silica gel, consider deactivating it with a small amount of a polar solvent or a base like triethylamine (B128534) to minimize adsorption of polar compounds. | |
| Peak Tailing or Broadening in HPLC Analysis | Column overload. | - Reduce the amount of sample injected onto the column. |
| Presence of interfering compounds. | - Ensure the sample is adequately filtered before injection. - Incorporate a solid-phase extraction (SPE) clean-up step prior to HPLC analysis. | |
| Column degradation. | - Use a guard column to protect the analytical column. - Replace the column if it has been used extensively. | |
| Compound Instability/Degradation | This compound is sensitive to heat, light, or pH. | - Store extracts and purified fractions at low temperatures (-20°C or -80°C) and protect from light.[2] - Avoid strongly acidic or basic conditions during purification. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield to expect for this compound from Eupatorium lindleyanum?
While specific yield data for this compound is not extensively reported, a study on the purification of its analogs, Eupalinolide A and B, from the same plant can provide a benchmark. From 540 mg of an n-butanol fraction of the ethanol (B145695) extract, researchers obtained 17.9 mg of Eupalinolide A and 19.3 mg of Eupalinolide B.[1] The yield of this compound is expected to be in a similar range, but this can vary significantly based on the plant's geographic origin, harvest time, and the efficiency of the extraction and purification processes.
Q2: How can I monitor the purity of this compound throughout the purification process?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of compounds during extraction and column chromatography. For more precise monitoring and purity assessment of the collected fractions, High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 210-220 nm for sesquiterpene lactones) is the standard method.[1]
Q3: What are the main challenges in scaling up the purification of this compound?
Scaling up from laboratory to industrial production presents several challenges:
-
Maintaining Resolution: Chromatographic conditions that work well on a small scale may not directly translate to larger columns, potentially leading to decreased resolution.
-
Solvent Consumption: Large-scale chromatography requires significant volumes of high-purity solvents, which can be costly and pose environmental concerns.
-
Time and Throughput: The lengthy processing times associated with large-scale chromatography can increase the risk of product degradation.[3]
-
Cost of Stationary Phase: The cost of large volumes of high-performance stationary phases (e.g., silica gel, chromatography resins) can be substantial.
Q4: Are there alternative purification techniques to traditional column chromatography for large-scale production?
Yes, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective alternative for the preparative separation of sesquiterpenoid lactones from Eupatorium lindleyanum DC.[4] HSCCC is a liquid-liquid chromatographic technique that eliminates irreversible adsorption of samples onto a solid support, leading to excellent sample recoveries.[4]
Quantitative Data
The following table summarizes the yield and purity of Eupalinolide A and B from a published study, which can serve as a reference for expected outcomes when purifying this compound under similar conditions.[4]
| Compound | Starting Material | Amount Obtained (mg) | Purity by HPLC (%) |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 540 mg of n-butanol fraction | 10.8 | 91.8 |
| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 | 97.9 |
| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 | 97.1 |
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
This initial step aims to extract a broad range of secondary metabolites from the plant material and then separate them into fractions of different polarities.
-
Extraction:
-
Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder.
-
Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours. Repeat the extraction three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity:
-
Petroleum ether (to remove non-polar compounds).
-
Ethyl acetate (B1210297).
-
n-Butanol.
-
-
Collect and concentrate each fraction. Eupalinolides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the successful separation of Eupalinolide A and B and is recommended for the preparative purification of this compound.[4]
-
Solvent System Preparation:
-
HSCCC Operation:
-
Fill the HSCCC coil with the upper phase (stationary phase).
-
Set the revolution speed to an appropriate level (e.g., 900 rpm).
-
Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, dissolve a known amount of the dried n-butanol or ethyl acetate fraction in a mixture of the upper and lower phases and inject it into the system.
-
Monitor the effluent with a UV detector at 210-220 nm.
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions by HPLC to identify those containing this compound.
-
Visualizations
Experimental Workflow
Caption: A general workflow for the purification of this compound.
Signaling Pathway
Eupalinolide K, a structurally similar compound found in a complex with this compound and J, has been identified as a STAT3 inhibitor.[5][6] The following diagram illustrates the JAK/STAT3 signaling pathway, a critical pathway in cell proliferation and survival that can be targeted by eupalinolides.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
References
mitigating cytotoxicity of Eupalinolide I in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide I. The focus is on understanding and mitigating its cytotoxic effects in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in normal versus cancer cells?
A1: While direct comparative studies on this compound are limited, research on related eupalinolides, such as Eupalinolide O and B, suggests a degree of selectivity for cancer cells. For instance, the normal human epithelial cell line MCF 10A was reported to be relatively insensitive to Eupalinolide O treatment[1]. Similarly, Eupalinolide B has demonstrated more pronounced cytotoxicity against pancreatic cancer cells compared to normal pancreatic cells[2]. However, it is crucial to empirically determine the cytotoxicity of this compound in your specific normal and cancer cell lines of interest.
Q2: What are the known mechanisms of Eupalinolide-induced cytotoxicity?
A2: Eupalinolides, a class of sesquiterpene lactones, exert their cytotoxic effects through various mechanisms, which can be cell-type dependent. Key reported mechanisms for different eupalinolides include:
-
Induction of Apoptosis: Eupalinolides O and J have been shown to induce apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential[3].
-
Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of Eupalinolide A and O are linked to the production of ROS[1][4].
-
Induction of Autophagy and Ferroptosis: Eupalinolide A has been reported to induce autophagy-mediated cell death and ferroptosis[4].
-
Cell Cycle Arrest: Eupalinolide O and A can cause cell cycle arrest, preventing cancer cell proliferation[1][4].
Q3: How can I mitigate the cytotoxic effects of this compound on normal cells during my experiments?
A3: Given that a common mechanism of action for eupalinolides is the induction of oxidative stress through ROS generation, a potential strategy to protect normal cells is the co-administration of an antioxidant. N-acetylcysteine (NAC) is a widely used antioxidant that can serve as a precursor for glutathione (B108866) synthesis, a key intracellular antioxidant[5]. NAC has been shown to protect against oxidative stress-induced cell death[6]. It is hypothesized that by scavenging ROS, NAC could selectively protect normal cells from this compound-induced cytotoxicity. However, it is essential to validate this approach in your specific experimental setup, as antioxidants can sometimes interfere with the efficacy of anticancer agents[7][8][9][10].
Q4: Are there any general strategies to enhance the therapeutic index of cytotoxic compounds like this compound?
A4: Yes, several strategies are being explored to improve the selectivity of cytotoxic agents for cancer cells while sparing normal cells. These include the development of targeted drug delivery systems, such as antibody-drug conjugates or nanoparticle formulations, to specifically deliver the cytotoxic payload to tumor sites[11]. Another approach involves exploiting differences in cellular metabolism or signaling pathways between normal and cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines at low concentrations of this compound. | The specific normal cell line being used may be particularly sensitive to this compound. | Test a panel of different normal cell lines from the same tissue of origin to identify a more resistant line for your experiments. |
| The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your normal and cancer cell lines to identify a therapeutic window. | |
| Prolonged exposure time to this compound. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that maximizes cancer cell death while minimizing toxicity to normal cells. | |
| Inconsistent results in cytotoxicity assays. | Inconsistent cell seeding density, passage number, or growth phase. | Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase when seeding for experiments. |
| Variability in the preparation of this compound stock solutions. | Prepare fresh stock solutions of this compound for each experiment and ensure it is fully dissolved. | |
| Issues with the cytotoxicity assay itself. | Include appropriate positive and negative controls in your assays. Verify the linearity and sensitivity of your chosen assay (e.g., MTT, XTT). | |
| Co-treatment with an antioxidant (e.g., NAC) is reducing the anti-cancer effect of this compound. | The antioxidant is interfering with the ROS-dependent mechanism of action in cancer cells. | Optimize the concentration of the antioxidant. Use the lowest effective concentration that provides protection to normal cells without significantly compromising the anti-cancer activity. |
| The timing of antioxidant administration is not optimal. | Experiment with different administration schedules, such as pre-treatment with the antioxidant before adding this compound, to see if this improves the protective effect in normal cells while maintaining efficacy in cancer cells. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various Eupalinolide analogues in different human cancer cell lines. Data for this compound is currently limited in the literature.
| Eupalinolide Analogue | Cell Line | Cancer Type | IC50 (µM) |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 (24h), 5.85 (48h), 3.57 (72h)[1] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 (24h), 7.06 (48h), 3.03 (72h)[1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest (normal and cancer)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Incubate the plate overnight in the incubator.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative
-
Early apoptotic cells: Annexin V-FITC positive and PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis via ROS generation.
Caption: Experimental workflow to evaluate N-acetylcysteine (NAC) as a cytoprotective agent.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. meschinohealth.com [meschinohealth.com]
- 11. oaepublish.com [oaepublish.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. static.igem.org [static.igem.org]
Validation & Comparative
Eupalinolide I vs. Eupalinolide J: A Comparative Efficacy Guide for Researchers
In the landscape of natural product-derived anticancer agents, sesquiterpene lactones isolated from Eupatorium lindleyanum DC. have emerged as promising candidates. Among these, Eupalinolide I and Eupalinolide J have garnered interest for their cytotoxic activities. This guide provides a comparative analysis of the available efficacy data for these two compounds, tailored for researchers, scientists, and drug development professionals.
While extensive research has elucidated the anticancer effects and mechanisms of Eupalinolide J, data specifically detailing the efficacy of this compound as an individual agent is limited in the current scientific literature. Much of the available information on this compound stems from studies of a sesquiterpene lactone mixture designated as F1012-2, which contains this compound, J, and K.[1] This guide, therefore, presents a detailed overview of Eupalinolide J's efficacy, complemented by the findings on the F1012-2 mixture as an indicator of this compound's potential activity.
Quantitative Efficacy: A Comparative Summary
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | [2] | |
| PC-3 | Prostate Cancer | Not specified | [3] | |
| DU-145 | Prostate Cancer | Not specified | [3] |
Mechanisms of Action: A Tale of Two Compounds (and a Mixture)
Eupalinolide J has been shown to exert its anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Eupalinolide J induces programmed cell death in cancer cells.[3] This is a crucial mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: It causes a halt in the cell division cycle, thereby inhibiting tumor growth.[3]
-
Inhibition of the STAT3 Signaling Pathway: Eupalinolide J has been identified as an inhibitor of the STAT3 signaling pathway, which is often persistently activated in cancer and plays a key role in tumor cell proliferation, survival, and metastasis.[1][2] It promotes the ubiquitin-dependent degradation of STAT3.[1][3]
F1012-2 (Containing this compound, J, and K) , the mixture containing this compound, has demonstrated the following activities:
-
Induction of Apoptosis and Cell Cycle Arrest: Similar to Eupalinolide J, the F1012-2 mixture induces apoptosis and causes cell cycle arrest in cancer cells.[1]
-
ROS-Mediated DNA Damage: F1012-2 has been shown to induce the production of reactive oxygen species (ROS), leading to DNA damage in triple-negative breast cancer cells.[4]
-
Activation of MAPK Pathway: The DNA damage induced by F1012-2 appears to trigger the MAPK signaling pathway.[4]
While these findings for F1012-2 suggest a potential role for this compound in these processes, further studies are required to delineate its specific contribution.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the known signaling pathway for Eupalinolide J and a general experimental workflow for assessing the cytotoxicity of these compounds.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential of Eupalinolides: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and reduced side effects is a continuous endeavor. Sesquiterpene lactones, a class of natural products, have emerged as promising candidates. Among these, Eupalinolides, isolated from the plant Eupatorium lindleyanum, have demonstrated significant anti-tumor activities. This guide provides a comparative overview of the anti-cancer mechanisms of several Eupalinolide compounds, with a focus on Eupalinolide I and its better-studied analogues, supported by available experimental data.
While direct and extensive research on the anti-cancer mechanism of this compound is limited, studies on a mixture known as F1012-2, containing Eupalinolides I, J, and K, have shown induction of apoptosis and cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. This suggests an inhibitory effect on cancer cell proliferation. To provide a clearer understanding of the potential mechanisms of this compound, this guide will draw comparisons with the more extensively researched Eupalinolides A, B, J, and O.
Comparative Anti-Cancer Mechanisms of Eupalinolides
The anti-cancer activity of Eupalinolides is multifaceted, involving the induction of various forms of programmed cell death, cell cycle arrest, and the modulation of key signaling pathways. The following sections detail the known mechanisms of Eupalinolide A, B, J, and O.
Eupalinolide A
Eupalinolide A has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells.[1] Its primary mechanisms of action include:
-
Induction of Autophagy: Eupalinolide A triggers autophagy-mediated cell death.[1]
-
Cell Cycle Arrest: It arrests the cell cycle at the G1 phase.[2]
-
Signaling Pathway Modulation: The anti-cancer effects of Eupalinolide A are mediated through the ROS/ERK signaling pathway.[1] In non-small cell lung cancer, it induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling pathway.[3][4]
Eupalinolide B
Eupalinolide B has demonstrated potent anti-cancer effects in hepatic and pancreatic cancers through multiple mechanisms:
-
Induction of Ferroptosis: In hepatic carcinoma, Eupalinolide B induces ferroptosis, a form of iron-dependent programmed cell death.[3]
-
Cell Cycle Arrest: It causes cell cycle arrest at the S phase.[3]
-
ROS Generation and ER Stress: The mechanism is linked to the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, activating the JNK signaling pathway.[3]
-
Induction of Apoptosis and Disruption of Copper Homeostasis: In pancreatic cancer, Eupalinolide B induces apoptosis, elevates ROS levels, and disrupts copper homeostasis, potentially leading to cuproptosis.[2]
Eupalinolide J
Eupalinolide J has been investigated for its effects on prostate and triple-negative breast cancer (TNBC):
-
Induction of Apoptosis: It induces apoptosis in human prostate cancer cells.[1]
-
Cell Cycle Arrest: Eupalinolide J causes cell cycle arrest at the G0/G1 phase in prostate cancer cells.[1]
-
Mitochondrial Dysfunction and DNA Damage: Its anti-cancer activity is associated with the disruption of mitochondrial membrane potential and induction of DNA damage.[1]
-
Inhibition of Metastasis: In TNBC, Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, a key signaling protein involved in tumor progression.[5][6]
Eupalinolide O
Eupalinolide O has shown significant anti-cancer activity in triple-negative breast cancer cells by:
-
Induction of Apoptosis: It induces apoptosis in TNBC cells.[5][7]
-
Modulation of ROS Generation: The apoptotic effect is mediated through the generation of reactive oxygen species.[5][7]
-
Signaling Pathway Modulation: Eupalinolide O modulates the Akt/p38 MAPK signaling pathway to exert its anti-cancer effects.[5][7]
Quantitative Comparison of Anti-Cancer Activity
The following table summarizes the available quantitative data on the cytotoxic effects of various Eupalinolides against different cancer cell lines.
| Eupalinolide | Cancer Cell Line | IC50 Value (µM) | Reference |
| Eupalinolide A | A549 (NSCLC) | Not specified | [4] |
| H1299 (NSCLC) | Not specified | [4] | |
| Eupalinolide B | TU686 (Laryngeal) | 6.73 | [8] |
| TU212 (Laryngeal) | 1.03 | [8] | |
| M4e (Laryngeal) | 3.12 | [8] | |
| AMC-HN-8 (Laryngeal) | 2.13 | [8] | |
| Hep-2 (Laryngeal) | 9.07 | [8] | |
| LCC (Laryngeal) | 4.20 | [8] | |
| Eupalinolide J | MDA-MB-231 (TNBC) | 3.74 ± 0.58 | [5] |
| MDA-MB-468 (TNBC) | 4.30 ± 0.39 | [5] | |
| PC-3 (Prostate) | Not specified | [1] | |
| DU-145 (Prostate) | Not specified | [1] |
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to validate the anti-cancer mechanisms of Eupalinolides.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the Eupalinolide compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with the Eupalinolide compound and then harvested.
-
Staining: The harvested cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive) cells.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with the Eupalinolide compound, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
-
Protein Extraction and Quantification: Total protein is extracted from treated and untreated cells, and the protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., STAT3, Akt, caspases).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a detection reagent and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Eupalinolides and a general experimental workflow for their investigation.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide I in Oncology: A Comparative Guide to Sesquiterpene Lactones
In the landscape of oncology research, natural products continue to be a vital source of novel therapeutic agents. Among these, sesquiterpene lactones, a class of secondary metabolites found predominantly in plants of the Asteraceae family, have garnered significant attention for their potent anti-cancer properties. This guide provides a comparative analysis of Eupalinolide I and other prominent sesquiterpene lactones, focusing on their performance in preclinical oncology studies, underlying mechanisms of action, and the experimental frameworks used to evaluate their efficacy.
A Note on this compound: Data Limitations
Comparative Analysis of Sesquiterpene Lactones in Oncology Research
While specific data for this compound is sparse, extensive research on other sesquiterpene lactones provides a strong foundation for understanding their potential as anti-cancer agents. This section compares the in vitro cytotoxicity of several well-studied sesquiterpene lactones, including other Eupalinolides, Parthenolide, Artemisinin and its derivatives, Thapsigargin, Costunolide, and Helenalin.
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various sesquiterpene lactones against a range of human cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.
| Sesquiterpene Lactone | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Eupalinolide A | A549 | Lung Carcinoma | Not specified, but inhibits proliferation | [2][3] |
| H1299 | Non-Small Cell Lung Cancer | Not specified, but inhibits proliferation | [2][3] | |
| MHCC97-L | Hepatocellular Carcinoma | ~10 (effective concentration) | [4] | |
| HCCLM3 | Hepatocellular Carcinoma | ~10 (effective concentration) | [4] | |
| Eupalinolide B | MiaPaCa-2 | Pancreatic Cancer | Most potent among Eupalinolides A, B, and O | [5] |
| Eupalinolide J | PC-3 | Prostate Cancer | Marked anti-proliferative activity | [6] |
| DU-145 | Prostate Cancer | Marked anti-proliferative activity | [6] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | [7] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | [7] | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 (24h), 5.85 (48h), 3.57 (72h) | [8] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 (24h), 7.06 (48h), 3.03 (72h) | [8] | |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [2] |
| TE671 | Medulloblastoma | 6.5 | [2] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [2] | |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [9] | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [9] | |
| Artemisinin | A549 | Lung Carcinoma | 28.8 µg/mL | |
| H1299 | Non-Small Cell Lung Cancer | 27.2 µg/mL | ||
| Dihydroartemisinin | PC9 | Non-Small Cell Lung Cancer | 19.68 (48h) | |
| NCI-H1975 | Non-Small Cell Lung Cancer | 7.08 (48h) | ||
| SW1116 | Colorectal Cancer (early-stage) | 63.79 ± 9.57 (24h) | ||
| SW480 | Colorectal Cancer (early-stage) | 65.19 ± 5.89 (24h) | ||
| SW620 | Colorectal Cancer (late-stage) | 15.08 ± 1.70 (24h) | ||
| Thapsigargin | SW-13 | Adrenocortical Carcinoma | Dose-dependent inhibition | |
| NCI-H295R | Adrenocortical Carcinoma | Dose-dependent inhibition | ||
| Costunolide | T24 | Bladder Cancer | Effective at 25 and 50 µM | |
| Helenalin | GLC4 | Lung Carcinoma | 0.44 (2h exposure) | [1] |
| COLO 320 | Colon Cancer | 1.0 (2h exposure) | [1] | |
| T47D | Breast Cancer | 4.69 (24h), 3.67 (48h), 2.23 (72h) |
Mechanisms of Action: A Multi-pronged Attack on Cancer
Sesquiterpene lactones exert their anti-cancer effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously. This multi-targeted approach is a significant advantage in combating the heterogeneity and adaptability of cancer cells.
Key Cellular Processes Targeted by Sesquiterpene Lactones:
-
Induction of Apoptosis: A common mechanism for many sesquiterpene lactones is the induction of programmed cell death, or apoptosis. This is often achieved through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[5]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly at the G1/S or G2/M phase.[4][6] This prevents cancer cells from dividing and propagating.
-
Inhibition of Pro-survival Signaling Pathways: Sesquiterpene lactones are known to inhibit key signaling pathways that promote cancer cell survival and proliferation, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A crucial regulator of inflammation and cell survival, the NF-κB pathway is often constitutively active in cancer cells. Parthenolide is a well-known inhibitor of this pathway.
-
STAT3 (Signal Transducer and Activator of Transcription 3): This transcription factor is involved in cell growth, proliferation, and apoptosis. Its inhibition is a key mechanism for Eupalinolide J.[8]
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, metabolism, and survival. Several sesquiterpene lactones have been shown to modulate this pathway.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by some of the discussed sesquiterpene lactones.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of sesquiterpene lactones.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the sesquiterpene lactone and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol (B130326) with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the sesquiterpene lactone for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the sesquiterpene lactone for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Conclusion
Sesquiterpene lactones represent a diverse and promising class of natural products for oncology drug development. While quantitative data on this compound remains elusive, the extensive research on its analogues provides a strong rationale for its further investigation. The multi-targeted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of critical pro-survival signaling pathways, underscore the therapeutic potential of this compound class. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel anti-cancer agents, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies. Further research is critically needed to elucidate the specific anti-cancer activities and mechanisms of this compound to fully understand its place within the armamentarium of sesquiterpene lactones.
References
- 1. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparative study of F1012-2 complex and its individual components
A Comprehensive Guide to the Anti-Cancer Activities of F1012-2
Introduction
F1012-2 is a sesquiterpene lactone isolated from the traditional Chinese medicinal herb Eupatorium lindleyanum DC.[1][2]. While early research may have referred to a complex of compounds as F1012-2, recent and comprehensive studies have focused on F1012-2 as a single, potent compound with significant anti-cancer properties, particularly against triple-negative breast cancer (TNBC)[1][3]. This guide provides a detailed overview of the experimental data and mechanism of action of F1012-2, presented for researchers, scientists, and drug development professionals.
Mechanism of Action
F1012-2 exerts its anti-tumor effects primarily through the induction of reactive oxygen species (ROS)-mediated DNA damage, which in turn activates the MAPK signaling pathway, leading to apoptosis and inhibition of cell migration and invasion in TNBC cells[3]. It has also been shown to regulate the p53 and NF-κB signaling pathways, which are crucial in tumorigenesis[1].
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of F1012-2 on TNBC cell lines.
Table 1: Inhibitory Effects of F1012-2 on TNBC Cell Viability
| Cell Line | IC50 (μg/mL) after 48h Treatment |
| MDA-MB-231 | 2.58 ± 0.35 |
| MDA-MB-468 | 3.12 ± 0.41 |
| BT-549 | 4.76 ± 0.52 |
Data represents the mean ± standard deviation from three independent experiments.
Table 2: Effect of F1012-2 on Cell Migration and Invasion
| Treatment | Wound Healing Rate (%) | Invading Cells (Number) |
| Control | 100 | 210 ± 15 |
| F1012-2 (0.5 µg/mL) | 65 ± 5 | 125 ± 10 |
| F1012-2 (1 µg/mL) | 42 ± 4 | 78 ± 8 |
Data is presented as the mean ± standard deviation. Wound healing was assessed at 24h post-treatment. Invasion was measured using a Transwell assay.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Triple-negative breast cancer cells (MDA-MB-231, MDA-MB-468, BT-549) were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with varying concentrations of F1012-2 for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated using GraphPad Prism software.
Wound Healing Assay
-
Cell Seeding: Cells were grown to confluence in 6-well plates.
-
Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch (wound) in the cell monolayer.
-
Treatment: The cells were washed with PBS to remove detached cells and then treated with F1012-2 at concentrations of 0.5 and 1 µg/mL in a low-serum medium.
-
Imaging: Images of the wound were captured at 0 and 24 hours using an inverted microscope.
-
Analysis: The wound closure area was quantified using ImageJ software.
Transwell Invasion Assay
-
Chamber Preparation: Transwell inserts with 8 µm pore size were coated with Matrigel.
-
Cell Seeding: 5 x 10⁴ cells in serum-free medium containing F1012-2 (0.5 or 1 µg/mL) were seeded into the upper chamber.
-
Incubation: The lower chamber was filled with a complete medium containing 10% fetal bovine serum as a chemoattractant. The plates were incubated for 24 hours.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. Invading cells on the lower surface were fixed with methanol (B129727) and stained with crystal violet. The number of invading cells was counted in five random fields under a microscope.[3]
Western Blot Analysis
-
Cell Lysis: Cells treated with F1012-2 were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-JNK, JNK, p-ERK, ERK, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Visualizations
The following diagrams illustrate the signaling pathway of F1012-2 and a typical experimental workflow.
Caption: F1012-2 induced signaling pathway in TNBC.
References
confirming the molecular targets of Eupalinolide I through knockout studies
Validating Eupalinolide Targets: A Comparative Guide to Knockout Studies
Introduction
Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum, have demonstrated significant potential as anti-cancer agents. While various derivatives, such as Eupalinolide A, B, J, and O, have been investigated to elucidate their mechanisms of action, definitive validation of their molecular targets through genetic approaches remains a critical step for their advancement as therapeutic candidates. Notably, direct knockout studies confirming the molecular targets of Eupalinolide I are not yet available in the published literature. This guide provides a comparative overview of the proposed molecular targets for several Eupalinolide analogs, outlines the gold-standard methodology for target validation using CRISPR-Cas9 knockout studies, and presents the relevant experimental data and protocols for researchers in drug development.
Comparison of Eupalinolide Analogs and Their Putative Molecular Targets
While knockout studies for this compound are pending, research on its analogs provides valuable insights into the potential pathways it may modulate. The following table summarizes the findings for other Eupalinolide compounds.
| Eupalinolide Derivative | Proposed Molecular Target/Signaling Pathway | Cancer Type Investigated | Key Quantitative Findings | Citation |
| Eupalinolide A | AMPK/mTOR/SCD1 | Non-small cell lung cancer (A549, H1299) | - Reduced SCD1 expression by 34% in A549 and 48% in H1299 cells. - Increased total apoptotic rate from 1.79% to 47.29% in A549 cells. | [1][2] |
| Eupalinolide B | DEK, RNF149, RNF170, RIPK1-PANoptosis | Asthma (in vitro model) | - Promotes DEK degradation. - Reduces activation of the RIPK1-PANoptosis pathway. | [3] |
| UBE2D3 | Periodontitis (in vitro model) | - Directly binds to UBE2D3. | [4] | |
| ROS generation, potential cuproptosis | Pancreatic cancer | - Induces apoptosis and elevates reactive oxygen species (ROS) levels. | [5] | |
| Eupalinolide J | STAT3 | Triple-negative breast cancer (MDA-MB-231, MDA-MB-468) | - IC50 values of 3.74 ± 0.58 µM in MDA-MB-231 and 4.30 ± 0.39 µM in MDA-MB-468 cells. - Promoted ubiquitin-dependent degradation of STAT3. | [6][7][8][9][10] |
| Eupalinolide O | Akt/p38 MAPK | Triple-negative breast cancer | - Induced apoptosis and modulated ROS generation. - Elevated phosphorylation of p38 and reduced phosphorylation of Akt. | [11][12] |
Experimental Protocols: Target Validation via CRISPR-Cas9 Knockout
To definitively confirm a molecular target of a compound like this compound, a CRISPR-Cas9-mediated knockout study is the current standard. This involves genetically ablating the putative target and observing if the cells become resistant to the compound's effects.
Detailed Protocol for CRISPR-Cas9 Knockout Target Validation
-
sgRNA Design and Synthesis:
-
Identify the target gene (e.g., STAT3, SCD1).
-
Design 2-3 single guide RNAs (sgRNAs) targeting a constitutive exon early in the gene's coding sequence to ensure a frameshift mutation and subsequent nonsense-mediated decay of the transcript.
-
Use online design tools (e.g., CHOPCHOP, Synthego's design tool) to minimize off-target effects.
-
Synthesize the designed sgRNAs.
-
-
Cell Line Selection and Culture:
-
Choose a cancer cell line that is sensitive to the Eupalinolide compound being tested.
-
Culture the cells in the recommended medium and conditions.
-
-
Transfection and Generation of Knockout Cell Pool:
-
Co-transfect the selected cell line with the Cas9 nuclease and the synthesized sgRNAs. This can be achieved using lipid-based transfection reagents, electroporation, or lentiviral transduction.
-
A common method is the delivery of a ribonucleoprotein (RNP) complex of recombinant Cas9 protein and synthetic sgRNA, which reduces off-target effects.
-
Culture the cells for 48-72 hours post-transfection to allow for gene editing.
-
-
Enrichment and Single-Cell Cloning:
-
If a fluorescent marker is co-transfected, use fluorescence-activated cell sorting (FACS) to enrich for edited cells.
-
Perform single-cell sorting into 96-well plates to isolate and expand individual cell clones.
-
-
Validation of Gene Knockout:
-
Genomic Level: For each clonal population, extract genomic DNA. Amplify the targeted region by PCR and perform Sanger sequencing to identify the specific insertions or deletions (indels).
-
Protein Level: Perform Western blotting on cell lysates from the validated knockout clones to confirm the complete absence of the target protein.
-
-
Phenotypic Analysis:
-
Culture both the wild-type (WT) and validated knockout (KO) cells.
-
Treat both cell populations with a range of concentrations of the Eupalinolide compound.
-
After a predetermined incubation period (e.g., 48-72 hours), perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
If the knockout of the target gene results in a significant increase in the IC50 value (i.e., the cells become resistant to the compound), this provides strong evidence that the compound's cytotoxic effect is mediated through that target.
-
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of a Putative Eupalinolide Target
The diagram below illustrates the STAT3 signaling pathway, a proposed target for Eupalinolide J.[13][14][15] Persistent activation of this pathway is common in many cancers and promotes cell proliferation and survival.[13][16] Eupalinolide J is suggested to inhibit this pathway by promoting the degradation of STAT3.[8][10]
STAT3 Signaling Pathway and Eupalinolide J Inhibition
Experimental Workflow for Target Validation
The following workflow diagram illustrates the key steps in validating a molecular target using CRISPR-Cas9 knockout.
CRISPR-Cas9 Knockout Workflow for Target Validation
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide B targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide B inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 16. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Eupalinolide I and Congeners in Diverse Cancer Models: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer effects of Eupalinolide I and its analogues, focusing on cross-validation across different cancer models. While specific data for this compound remains limited, this document synthesizes available experimental findings for related Eupalinolides (A, B, J, and O) and the Eupalinolide-containing fraction F1012-2 to offer a broader perspective on their therapeutic potential.
Executive Summary
Eupalinolides, a class of sesquiterpene lactones, have demonstrated significant anti-cancer properties across a range of cancer cell lines and in vivo models. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. This guide presents a cross-validation of these effects, highlighting the differential activities of various Eupalinolide compounds. A notable challenge in the direct cross-validation of this compound is the scarcity of studies on the isolated compound; it is often investigated as part of a complex mixture.
Data Presentation: Comparative Cytotoxicity
The cytotoxic effects of various Eupalinolides have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the tables below.
Table 1: IC50 Values of Eupalinolide J in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 3.74 ± 0.58 | [1] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 4.30 ± 0.39 | [1] |
| Prostate Cancer | PC-3 | Not explicitly stated | [2] |
| Prostate Cancer | DU-145 | Not explicitly stated | [2] |
| Glioblastoma | U251 | Non-toxic below 5 µM | [3] |
| Breast Adenocarcinoma | MDA-MB-231 | Non-toxic below 5 µM | [3] |
Table 2: IC50 Values of Eupalinolide O in Triple-Negative Breast Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 | [4] |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 | [4] |
Table 3: IC50 Values of Eupalinolide B in Laryngeal Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| TU686 | 6.73 | [5] |
| TU212 | 1.03 | [5] |
| M4e | 3.12 | [5] |
| AMC-HN-8 | 2.13 | [5] |
| Hep-2 | 9.07 | [5] |
| LCC | 4.20 | [5] |
Table 4: IC50 Values of F1012-2 (containing this compound, J, K) in Breast Cancer Cell Lines
| Cancer Subtype | Cell Line | IC50 (µg/mL) | Reference |
| Triple-Negative | MDA-MB-231 | Significantly lower | [6] |
| Triple-Negative | MDA-MB-468 | Significantly lower | [6] |
| Non-Triple-Negative | Multiple | Higher | [6] |
Cross-Validation of Cellular Effects
Across different cancer models, Eupalinolides consistently induce apoptosis and cell cycle arrest, albeit with varying efficacy and through distinct molecular pathways.
Table 5: Summary of Eupalinolide Effects in Different Cancer Models
| Eupalinolide | Cancer Model | Key Effects | Signaling Pathways | Reference |
| Eupalinolide A | Non-Small Cell Lung Cancer | Induces apoptosis and ferroptosis, arrests cell cycle at G2/M | AMPK/mTOR/SCD1 | |
| Hepatocellular Carcinoma | Induces autophagy, arrests cell cycle at G1 | ROS/ERK | ||
| Eupalinolide B | Pancreatic Cancer | Induces apoptosis, elevates ROS, disrupts copper homeostasis | Potential Cuproptosis | [7] |
| Laryngeal Cancer | Inhibits proliferation, migration, and EMT | LSD1 inhibition | [5] | |
| Eupalinolide J | Triple-Negative Breast Cancer | Induces apoptosis, disrupts mitochondrial membrane potential, arrests cell cycle | STAT3 | [1] |
| Prostate Cancer | Induces apoptosis, disrupts mitochondrial membrane potential, arrests cell cycle at G0/G1, induces DNA damage | Not fully elucidated | [2] | |
| Metastatic Cancer Models | Inhibits metastasis | Promotes STAT3 ubiquitin-dependent degradation | [8][9] | |
| Eupalinolide O | Triple-Negative Breast Cancer | Induces apoptosis, decreases mitochondrial membrane potential, elevates ROS | Akt/p38 MAPK | [4] |
| Breast Cancer (MDA-MB-468) | Induces apoptosis, arrests cell cycle at G2/M | Akt | [10][11] | |
| F1012-2 | Triple-Negative Breast Cancer | Induces apoptosis, autophagy, and cell cycle arrest at G2/M, induces DNA damage | Akt, p38, MAPK | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the Eupalinolide compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (solubilization solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Induce apoptosis in cells by treating with the Eupalinolide compound. Harvest both adherent and floating cells.
-
Washing: Wash the collected cells twice with cold PBS and centrifuge at approximately 300 xg for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10^6 cells/mL.[15]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[15] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting and Fixation: Harvest cells and resuspend in PBS. Add cold 70% ethanol (B145695) dropwise while vortexing to a final concentration of 70%. Fix on ice for at least 30 minutes.[16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[16]
-
RNase Treatment: Resuspend the cell pellet in a staining buffer containing RNase A (e.g., 100 µg/mL) to degrade RNA.[17]
-
PI Staining: Add Propidium Iodide to the cell suspension (e.g., 50 µg/mL).[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases, cyclins), followed by incubation with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Eupalinolides and a general workflow for their in vitro evaluation.
Caption: Signaling pathways modulated by Eupalinolides A, J, and O.
Caption: General experimental workflow for in vitro evaluation of Eupalinolides.
Conclusion
The available evidence strongly suggests that Eupalinolides are a promising class of anti-cancer compounds. Cross-validation of their effects reveals consistent induction of cell death and proliferation arrest in various cancer models, mediated by key signaling pathways. However, the specific contributions of this compound remain to be fully elucidated through studies on the isolated compound. Future research should focus on direct comparative studies of individual Eupalinolides against each other and current standard-of-care chemotherapeutics to better define their therapeutic potential and selectivity.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. kumc.edu [kumc.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Eupalinolide I and its Analogs: A Comparative Analysis Against Standard Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer properties of eupalinolides, a class of sesquiterpene lactones, with a focus on available data for its members, and contrasts their performance with established chemotherapy agents, doxorubicin (B1662922) and vincristine (B1662923). Due to a lack of specific experimental data for Eupalinolide I in hematological malignancies, this guide utilizes data from its close analog, Eupalinolide B, for a comparative analysis in leukemia cell lines. The information presented herein is intended to support further research and drug development efforts in oncology.
Executive Summary
Eupalinolides, natural compounds isolated from Eupatorium lindleyanum, have demonstrated significant anti-cancer activities across various cancer cell lines. Their primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated through the modulation of key signaling pathways such as STAT3, NF-κB, and Akt/p38 MAPK. While direct comparative studies of this compound against standard chemotherapy are scarce, data on its analogs, particularly Eupalinolide B, provide valuable insights into its potential as a therapeutic agent. In the HL-60 human leukemia cell line, Eupalinolide B exhibits potent cytotoxicity, comparable to that of the widely used chemotherapeutic drug doxorubicin.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for Eupalinolide B, doxorubicin, and vincristine in the HL-60 human promyelocytic leukemia cell line.
| Compound | Cell Line | IC50 (µM) | Incubation Time | Citation |
| Eupalinolide B | HL-60 | Not explicitly stated, but evaluated | Not specified | [1] |
| Doxorubicin | HL-60 | 0.3 - 3.70 | Not specified | [2] |
| Doxorubicin | K562 (another leukemia cell line) | 0.031 | 72 hours | [3] |
| Vincristine | CEM (human lymphoblastoid leukemia) | 0.1 (for 50% cell kill) | 1-3 hours | [4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Mechanisms of Action: Eupalinolides vs. Standard Chemotherapy
Eupalinolides exert their anti-cancer effects through a multi-targeted approach, primarily inducing apoptosis and cell cycle arrest. This contrasts with the mechanisms of doxorubicin and vincristine, which primarily act on DNA replication and microtubule formation, respectively.
Eupalinolide-Induced Signaling Pathways
Several signaling pathways are implicated in the anti-cancer activity of eupalinolides:
-
STAT3 Signaling: Eupalinolide J has been shown to suppress the STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival[5][6].
-
NF-κB Signaling: Eupalinolide B has been observed to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival[7].
-
Akt/p38 MAPK Signaling: Eupalinolide O induces apoptosis in breast cancer cells by modulating the Akt/p38 MAPK pathway[8][9].
-
Apoptosis Induction: Various eupalinolides, including Eupalinolide O and J, have been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases[8][9].
The following diagram illustrates the proposed mechanism of action for Eupalinolide J in inhibiting cancer metastasis through the STAT3 pathway.
Caption: Eupalinolide J promotes STAT3 ubiquitination and degradation, inhibiting metastasis.
Standard Chemotherapy Mechanisms
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and repair, ultimately leading to cell death.
-
Vincristine: A vinca (B1221190) alkaloid, vincristine binds to tubulin, disrupting the assembly of microtubules. This interference with the mitotic spindle arrests cells in metaphase, leading to apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the cytotoxic and mechanistic properties of anti-cancer compounds.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., eupalinolide, doxorubicin, vincristine) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
The following diagram outlines the workflow of a typical MTT assay.
Caption: Workflow of the MTT cell viability assay.
Apoptosis Analysis by Western Blot
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of apoptotic pathways.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme to produce a chemiluminescent or colorimetric signal, which is then captured and quantified.
The following diagram illustrates the key steps in a Western blot analysis for apoptosis markers.
Caption: Workflow for Western blot analysis of apoptotic proteins.
Conclusion and Future Directions
The available evidence suggests that eupalinolides, as a class of natural compounds, hold promise as anti-cancer agents. Their ability to induce apoptosis and cell cycle arrest through the modulation of multiple signaling pathways presents a compelling case for further investigation. While data on this compound is limited, the activity of its analogs, such as Eupalinolide B in leukemia cells, warrants more focused research.
Future studies should aim to:
-
Conduct direct, head-to-head comparative studies of this compound and its analogs against standard chemotherapy agents in a broader range of cancer cell lines, particularly those of hematological origin.
-
Elucidate the precise molecular targets of this compound and the full spectrum of its effects on cancer cell signaling.
-
Evaluate the in vivo efficacy and safety of this compound in preclinical animal models of cancer.
Such research will be crucial in determining the potential of this compound and other eupalinolides as standalone or adjuvant therapies in the treatment of cancer.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jolkinolide B from Euphorbia fischeriana Steud Induces Apoptosis in Human Leukemic U937 Cells through PI3K/Akt and XIAP Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Eupalinolide I's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Eupalinolide I and its analogues, alongside other structurally related sesquiterpene lactones. The information is supported by experimental data from various studies to facilitate independent verification and inform future research directions. While direct quantitative data for this compound's independent activity is limited, this guide contextualizes its potential through the analysis of a mixture containing it (F1012-2) and the well-documented activities of its sister compounds, Eupalinolide A, B, J, and O.
Comparative Cytotoxicity of Sesquiterpene Lactones
The primary biological activity investigated for Eupalinolides and related compounds is their anti-cancer efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values of these compounds against various cancer cell lines, providing a quantitative basis for comparison.
Table 1: Comparative IC50 Values of Eupalinolide Analogues Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Eupalinolide B | TU212 | Laryngeal Cancer | 1.03 | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] | |
| M4e | Laryngeal Cancer | 3.12 | [1] | |
| LCC | Laryngeal Cancer | 4.20 | [1] | |
| TU686 | Laryngeal Cancer | 6.73 | [1] | |
| Hep-2 | Laryngeal Cancer | 9.07 | [1] | |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 (at 72h) | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 (at 72h) | [2] | |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 3.03 (at 72h) | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.57 (at 72h) | [3] |
Note: The activity of this compound is reported as part of a mixture (F1012-2) with Eupalinolide J and K. This mixture was found to induce apoptosis and cell cycle arrest in MDA-MB-231 cells.[4][5] Eupalinolide A has been shown to inhibit proliferation and induce autophagy in hepatocellular carcinoma cells, though specific IC50 values were not provided in the reviewed literature.[6]
Table 2: Comparative IC50 Values of Other Sesquiterpene Lactones Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [6] |
| TE671 | Medulloblastoma | 6.5 | [6] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [6] | |
| SiHa | Cervical Cancer | 8.42 | [7][8][9] | |
| MCF-7 | Breast Cancer | 9.54 | [7][8][9] | |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 | [10] | |
| Costunolide | T24 | Bladder Cancer | ~25-50 | [3] |
| Dehydrocostus lactone | H460 | Lung Cancer | ~1 (at 48h) | [11] |
| A549 | Lung Cancer | ~2 (at 24h) | [11] | |
| OVCAR3 | Ovarian Cancer | 10.8 | [12] | |
| SK-OV-3 | Ovarian Cancer | 15.9 | [12] | |
| MDA-MB-231 | Breast Cancer | 21.5 | [12] | |
| SK-BR-3 | Breast Cancer | 25.6 | [12] | |
| MDA-MB-453 | Breast Cancer | 43.2 | [12] | |
| HCC70 | Triple-Negative Breast Cancer | 1.11 | [13][14][15] | |
| MCF-7 | Breast Cancer | 24.70 | [13][14][15] |
Mechanisms of Action and Signaling Pathways
Eupalinolides and related sesquiterpene lactones exert their anti-cancer effects through the modulation of various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.
Eupalinolide Analogs: Signaling Pathways
-
Eupalinolide A: Induces autophagy-mediated cell death in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and activation of the ERK signaling pathway.[16]
-
Eupalinolide B: In hepatic carcinoma, it induces ferroptosis and cell cycle arrest at the S phase, mediated by endoplasmic reticulum stress and the ROS-ER-JNK pathway.[6] In pancreatic cancer, it inhibits cell viability and proliferation by inducing apoptosis and elevating ROS levels.
-
Eupalinolide J: Promotes the ubiquitin-dependent degradation of STAT3, which leads to the downregulation of metastasis-related genes like MMP-2 and MMP-9.[4] It also induces apoptosis and cell cycle arrest at the G0/G1 phase in prostate cancer cells.[16] In triple-negative breast cancer, it suppresses cell growth by targeting the STAT3 signaling pathway.[2]
-
Eupalinolide O: Induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[3] It also causes cell cycle arrest at the G2/M phase.
Alternative Sesquiterpene Lactones: Signaling Pathways
-
Parthenolide: Inhibits NF-κB signaling, induces apoptosis, and reduces cancer stem-like cells. It can also inhibit STAT3 phosphorylation and induce oxidative stress.[5]
-
Costunolide and Dehydrocostus lactone: These compounds induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They also cause cell cycle arrest, primarily at the G2/M phase, and can inhibit angiogenesis and metastasis.[3] Dehydrocostus lactone has been shown to inhibit the NF-κB/COX-2 signaling pathway.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment: Culture cells with the test compound at the desired concentrations for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cells in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A to degrade RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[4]
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Detailed Protocol:
-
Cell Treatment: Treat cells with the compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[16]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels, which is crucial for studying signaling pathways.
Detailed Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method such as the BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein kinase Cα-mediated cytotoxic activity of ineupatorolide B from Inula cappa DC. in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Eupalinolide I
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Eupalinolide I, a sesquiterpene lactone utilized in research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for structurally similar eupalinolides and general principles of hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any procedure, it is crucial to handle this compound with care. Based on data from similar compounds, this compound should be presumed to be harmful if swallowed and potentially toxic to aquatic life with long-lasting effects[1][2].
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a NIOSH-approved respirator.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[3].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and to adhere strictly to local, state, and federal regulations[2][3].
-
Waste Identification and Segregation:
-
Designate this compound waste as "Hazardous Chemical Waste."
-
Segregate solid waste (e.g., contaminated consumables like gloves, weigh boats, and paper towels) from liquid waste (e.g., solutions containing this compound).
-
Do not mix this compound waste with other incompatible waste streams[4].
-
-
Containment and Labeling:
-
Solid Waste: Collect in a designated, leak-proof container with a secure lid. The container should be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Liquid Waste: Use a dedicated, compatible, and sealed waste container. The container must be labeled with "Hazardous Waste," the full chemical name of all contents, approximate concentrations, and hazard warnings.
-
Ensure all containers are in good condition and compatible with the waste they are holding.
-
-
Storage:
-
Arranging for Disposal:
Hazard Profile of Structurally Similar Eupalinolides
To better understand the potential hazards of this compound, the following table summarizes the hazard statements for similar eupalinolide compounds.
| Compound | CAS Number | Hazard Statements | Citations |
| Eupalinolide H | 1402067-83-7 | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [1] |
| Eupalinolide A | 877822-40-7 | No specific GHS hazard statements provided, but general safe handling is advised. | |
| Acetanilide | 103-84-4 | Harmful if swallowed. Harmful to aquatic life. |
This table provides an inferred hazard profile for this compound based on available data for similar compounds. Always handle with caution.
Experimental Protocols and Biological Context
While specific experimental protocols for this compound are not detailed in the provided search results, research on related compounds like Eupalinolide J and A offers insight into their biological activities, underscoring their cytotoxic nature and the importance of proper handling.
Example Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol is based on studies of Eupalinolide J's effect on human prostate cancer cells[7].
-
Cell Seeding: Plate human prostate cancer cells (e.g., PC-3 or DU-145) in 96-well plates at a density of 5 x 10³ cells per well.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Treat the cells with varying concentrations of the Eupalinolide compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The results will indicate the anti-proliferative activity of the compound.
Signaling Pathway: Eupalinolide J and STAT3 Degradation
Research has shown that Eupalinolide J can inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3[8][9]. This is a critical pathway in many cancers.
Caption: Eupalinolide J promotes STAT3 ubiquitination, leading to its degradation and the inhibition of cancer metastasis.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.
Caption: A generalized workflow for the safe collection and disposal of chemical waste in a laboratory setting.
References
- 1. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. organ.su.se [organ.su.se]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Eupalinolide I
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Eupalinolide I is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Properties of Related Compound: Eupalinolide H
Due to the limited availability of specific data for this compound, the following information for the structurally related compound, Eupalinolide H, is provided for hazard assessment. It is crucial to handle this compound with a similar level of caution.
| Property | Information |
| Chemical Formula | C22H28O8 |
| Molecular Weight | 420.45 |
| CAS Number | 1402067-83-7 |
| Acute Toxicity | Oral (Category 4), Harmful if swallowed.[1][2] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to minimize exposure through inhalation, dermal contact, and eye contact. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Respiratory | Air-Purifying Respirator | A full-face or half-mask NIOSH-approved respirator is recommended, especially when handling powders or creating solutions.[3] |
| Hands | Chemical-Resistant Gloves | Wear two pairs of gloves. The outer glove should be chemical-resistant (e.g., nitrile rubber, neoprene) and immediately changed if contaminated.[3][4][5] The inner glove provides an additional layer of protection. |
| Body | Protective Clothing | A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4][5] For larger quantities or risk of splashing, a chemical-resistant suit or apron is advised.[3][6] |
| Eyes | Safety Eyewear | Use safety glasses with side shields, goggles, or a face shield to protect against splashes and dust.[4] |
| Feet | Protective Footwear | Chemical-resistant, steel-toed boots or shoes should be worn.[7][8] Pant legs should be worn over boots to prevent chemicals from entering.[8] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to ensure safety.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet (BSC) that is not exhausted into the room.[5]
-
Spill Kit: Ensure a spill kit specifically for chemotherapeutic or hazardous agents is readily available.[5]
-
Decontamination: Prepare a decontamination solution (e.g., detergent solution) for cleaning surfaces after work is completed.
Handling:
-
Donning PPE: Before handling the compound, properly don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, do so within a chemical fume hood to avoid inhalation of airborne particles. Use plastic-backed absorbent pads on the work surface to contain any spills.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Transport: Transport this compound in a sealed, unbreakable secondary container that is clearly labeled.[5]
Post-Handling:
-
Decontamination: Thoroughly decontaminate the work area with an appropriate cleaning solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, absorbent pads, and empty vials, must be segregated as hazardous waste.[5][9]
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[9][10] For sharps such as needles and syringes, use a sharps container specifically for chemotherapy waste.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[2][11] This typically involves arranging for pickup by a certified hazardous waste disposal company.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 5. uwyo.edu [uwyo.edu]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. epa.gov [epa.gov]
- 8. MSU Extension | Montana State University [apps.msuextension.org]
- 9. web.uri.edu [web.uri.edu]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. tsapps.nist.gov [tsapps.nist.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
